2-(Difluoromethyl)-6-methylpyridine
Description
BenchChem offers high-quality 2-(Difluoromethyl)-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(difluoromethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDRKKLXVSNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716744 | |
| Record name | 2-(Difluoromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029691-30-2 | |
| Record name | 2-(Difluoromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)-6-methylpyridine
Introduction
2-(Difluoromethyl)-6-methylpyridine is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its structure, featuring a pyridine core with a methyl group at the 6-position and a difluoromethyl group at the 2-position, imparts a unique combination of electronic and steric properties. The difluoromethyl (CF₂H) group, in particular, is a crucial modulator of physicochemical characteristics. It is recognized as a bioisostere of hydroxyl, thiol, or amine moieties, capable of acting as a hydrogen bond donor while simultaneously increasing lipophilicity and metabolic stability.[1] This strategic combination makes the molecule an attractive building block in the design of novel pharmaceuticals and agrochemicals, where fine-tuning properties like solubility, permeability, and target engagement is paramount.[1] This guide provides a comprehensive overview of the core physicochemical properties of 2-(Difluoromethyl)-6-methylpyridine, details experimental protocols for their determination, and discusses the implications of its structural attributes.
Core Physicochemical Properties
The functional characteristics of a chemical entity in a biological system are dictated by its physicochemical properties. For 2-(Difluoromethyl)-6-methylpyridine, these properties are influenced by the interplay between the electron-donating methyl group and the electron-withdrawing, lipophilic difluoromethyl group on the aromatic pyridine ring. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1029691-30-2 | [2][3] |
| Molecular Formula | C₇H₇F₂N | [2][3] |
| Molecular Weight | 143.13 g/mol | [2][3] |
| Boiling Point | 149.3 ± 35.0 °C (Predicted) | [2] |
| Density | 1.128 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa (Predicted) | Not explicitly found; likely lower than 2-methylpyridine (5.94) due to the electron-withdrawing CF₂H group. | [4] |
| Appearance | Not explicitly stated; likely a liquid at room temperature. | |
| Solubility | No quantitative data found. Expected to have moderate aqueous solubility. | |
| Storage | Store at 0-8 °C | [3] |
Insight & Causality: The predicted boiling point of ~149 °C is significantly higher than that of the parent 2-methylpyridine (128-129 °C), which can be attributed to the increased molecular weight and polarity introduced by the difluoromethyl group.[2][4] Similarly, the predicted density is higher than that of 2-methylpyridine (~0.943 g/mL).[2][4] The pKa of the pyridinium ion is expected to be lower than the 5.94 value for 2-methylpyridine due to the strong electron-withdrawing inductive effect of the two fluorine atoms, which reduces the basicity of the pyridine nitrogen.[4][5]
Experimental Characterization Protocols
To ensure scientific integrity, the properties of 2-(Difluoromethyl)-6-methylpyridine must be determined empirically. Below are detailed, field-proven methodologies for characterizing key physicochemical parameters.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The LogP value is a critical measure of a compound's lipophilicity, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method remains the gold standard for its determination.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of 2-(Difluoromethyl)-6-methylpyridine in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a series of calibration standards by diluting the stock solution in a 50:50 (v/v) mixture of n-octanol and water.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of HPLC-grade n-octanol and water, pre-saturated with each other for at least 24 hours.
-
Vigorously shake the mixture in a sealed vial for 1 hour at a controlled temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Centrifuge the vial at 3000 rpm for 10 minutes to achieve complete phase separation.
-
-
Quantification:
-
Carefully sample an aliquot from both the aqueous and the n-octanol layers.
-
Analyze the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
-
Calculation:
-
Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water)
-
Self-Validation & Trustworthiness: The protocol's integrity is maintained by running a system suitability test with a compound of known LogP (e.g., caffeine) before the experiment. The mass balance should also be calculated to ensure that the total amount of compound recovered from both phases is within 95-105% of the initial amount added, confirming no degradation or adsorption to the vial occurred.
Caption: Workflow for LogP determination via the shake-flask method.
Protocol 2: Aqueous Solubility Determination by HPLC-UV
Aqueous solubility is fundamental to drug delivery and formulation. This protocol outlines a reliable method for its measurement.
Methodology:
-
Sample Preparation:
-
Add an excess amount of 2-(Difluoromethyl)-6-methylpyridine to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
-
Equilibration:
-
Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached between the solid and dissolved states.
-
-
Separation:
-
Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.
-
-
Quantification:
-
Analyze the clear filtrate using a calibrated HPLC-UV method to determine the concentration of the dissolved compound.
-
Compare the result against a standard calibration curve prepared with known concentrations of the compound.
-
Expertise Insight: The choice of buffer (PBS, pH 7.4) is critical as it mimics physiological conditions. It is essential to confirm that the compound is stable in the buffer over the 24-hour equilibration period by analyzing a control sample at the beginning and end of the experiment.
Structure-Property Relationships & Significance
The chemical architecture of 2-(Difluoromethyl)-6-methylpyridine dictates its utility. The strategic placement of the substituents on the pyridine ring creates a molecule with tailored properties for applications in drug discovery.
Caption: Influence of substituents on the properties of the pyridine core.
-
Basicity (pKa): The pyridine nitrogen acts as a Lewis base. The electron-donating methyl group slightly increases its basicity, while the potent electron-withdrawing difluoromethyl group significantly decreases it. This lowered pKa means the compound will be less protonated at physiological pH, which can affect its solubility and interaction with biological targets like ion channels or transporters.
-
Lipophilicity and Hydrogen Bonding: The CF₂H group is a key modulator. It increases lipophilicity more than a methyl group, which can enhance membrane permeability.[1] Simultaneously, the acidic proton on the difluoromethyl group can act as a hydrogen bond donor, a property not present in methyl or trifluoromethyl analogues, allowing for unique interactions with protein active sites.[1]
-
Metabolic Stability: Fluorine substitution is a well-established strategy to block sites of metabolic oxidation. The C-F bond is exceptionally strong, making the difluoromethyl group resistant to enzymatic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.
Conclusion
2-(Difluoromethyl)-6-methylpyridine is a strategically designed chemical scaffold whose physicochemical properties are finely tuned by its substituent groups. The combination of increased lipophilicity, hydrogen bond donor capability, and enhanced metabolic stability conferred by the difluoromethyl group makes it a valuable building block for developing next-generation therapeutics and agrochemicals. A thorough empirical characterization of its properties, using validated protocols as described herein, is essential for its successful application in research and development.
References
-
2-Methylpyridine - Wikipedia. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH. [Link]
-
2,6-Difluoropyridine | C5H3F2N | CID 73934 - PubChem. [Link]
-
2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem - NIH. [Link]
-
A FACILE SYNTHESIS OF 2-DIFLUOROMETHYL-6-METHYLPYRIDINE-3,5-DICARBOXYLATES Isamu Katsuyama,* Kazumasa Funabiki, Masaki Matsui,. [Link]
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. [Link]
-
2-methylpyridine - mVOC 4.0. [Link]
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Difluoromethyl)-6-methylpyridine CAS#: 1029691-30-2 [m.chemicalbook.com]
- 3. 2-(Difluoromethyl)-6-methylpyridine 95% | CAS: 1029691-30-2 | AChemBlock [achemblock.com]
- 4. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 5. mVOC 4.0 [bioinformatics.charite.de]
2-(Difluoromethyl)-6-methylpyridine safety and handling precautions
This guide serves as an advanced technical resource for the handling, synthesis, and medicinal chemistry application of 2-(Difluoromethyl)-6-methylpyridine . It is designed for organic chemists and drug discovery scientists utilizing this scaffold as a bioisostere or metabolic blocker.
Safety, Synthesis, and Bioisosteric Applications
Executive Summary & Chemical Profile
2-(Difluoromethyl)-6-methylpyridine is a specialized heterocyclic building block used primarily in medicinal chemistry. It serves as a lipophilic, metabolically stable surrogate for traditional alkyl or hydroxyl groups. The presence of the difluoromethyl group (
Physicochemical Data (Predicted/Experimental Consensus)
| Property | Value / Description |
| Chemical Structure | Pyridine ring substituted with |
| Molecular Formula | |
| Molecular Weight | 143.13 g/mol |
| Physical State | Colorless to pale yellow liquid (at ambient temp). |
| Boiling Point | ~155–165°C (Predicted based on 2-picoline analogs). |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water. |
| Acidity (pKa) | The |
| Lipophilicity (LogP) | ~1.8 – 2.2 (Higher than 2,6-dimethylpyridine due to fluorination). |
Safety Assessment & Toxicology (HSE Protocols)
While specific toxicological data for this exact isomer is limited in public registries, its safety profile is extrapolated from 2-fluoro-6-methylpyridine and general fluorinated pyridines . It must be treated as a hazardous substance.[1]
Core Hazard Classification (GHS)
-
Flammable Liquid (Category 3): Flash point likely <60°C.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.[2]
Specific Fluorine Hazards
Unlike trifluoromethyl (
-
Thermal Decomposition: At temperatures >200°C or in the presence of strong Lewis acids, decomposition may release Hydrogen Fluoride (HF) .
-
Metabolic Toxicity: Generally lower than non-fluorinated analogs due to blocked metabolic oxidation sites, but potential for defluorination exists in vivo.
Hierarchy of Safety Controls
The following diagram outlines the mandatory safety architecture for handling this compound in a research setting.
Figure 1: Hierarchy of safety controls. Note the inclusion of Calcium Gluconate only as a precaution against thermal decomposition products (HF).
Synthesis & Handling Protocols
Synthesis Route: Deoxyfluorination
The most reliable route to 2-(Difluoromethyl)-6-methylpyridine is the deoxyfluorination of 6-methylpicolinaldehyde (2-formyl-6-methylpyridine).
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Solvent: Dichloromethane (anhydrous).
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add 6-methylpicolinaldehyde (1.0 equiv) dissolved in anhydrous DCM.
-
Addition: Cool the solution to 0°C. Dropwise add DAST (1.5 – 2.0 equiv). Caution: DAST reacts violently with water.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO4) or LCMS.
-
Quenching (Critical): Cool back to 0°C. Quench by slow addition to saturated aqueous
. Do not add water directly to the reaction mixture to avoid vigorous exotherm. -
Isolation: Extract with DCM, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Storage and Stability
-
Hygroscopicity: Pyridine derivatives are hygroscopic. Store under nitrogen or argon atmosphere.
-
Temperature: Refrigerate (2–8°C) to prevent slow oxidation or color change (yellowing).
-
Incompatibility: Avoid strong oxidizing agents (peroxides) and strong acids (which protonate the pyridine nitrogen).
Medicinal Chemistry Applications: The "Bioisostere" Logic
The 2-difluoromethyl group is not merely a "bulky methyl."[4] It is a strategic functional group used to optimize Drug-Likeness (QED).
The Lipophilic Hydrogen Bond Donor
Unlike a methyl group (hydrophobic only) or a hydroxyl group (hydrophilic H-bond donor), the
Metabolic Blocking
The C2 position of pyridine is susceptible to metabolic oxidation (via Aldehyde Oxidase) or nucleophilic attack.
-
Methyl (-CH3): Susceptible to rapid CYP450 oxidation to carboxylic acid.
-
Difluoromethyl (-CF2H): The
bond strength renders this position metabolically robust, extending the half-life ( ) of the drug candidate.
Basicity Modulation
The electron-withdrawing nature of
Figure 2: Structure-Activity Relationship (SAR) logic for deploying the difluoromethyl moiety.
Emergency Response
| Incident | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[2] If redness persists or HF exposure is suspected, apply Calcium Gluconate gel. |
| Eye Contact | Rinse immediately with eyewash for 15 minutes. Seek medical attention. |
| Inhalation | Move to fresh air.[1][5][6] If breathing is difficult, administer oxygen. |
| Spill | Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust). Ventilate area.[1][3][5] |
References
-
PubChem. 2-Fluoro-6-methylpyridine (Analogous Safety Data). National Library of Medicine. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines. Science.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. itwperformancepolymers.com [itwperformancepolymers.com]
Technical Whitepaper: Sourcing & Validation of 2-(Difluoromethyl)-6-methylpyridine
This guide provides a technical analysis of the commercial supply chain, synthesis routes, and quality validation for 2-(Difluoromethyl)-6-methylpyridine (CAS: 1029691-30-2).
Executive Summary
2-(Difluoromethyl)-6-methylpyridine is a high-value heterocyclic building block used increasingly in medicinal chemistry as a bioisostere for pyridine-N-oxides, aldehydes, and hydroxymethyl groups. Its primary utility lies in the difluoromethyl (-CHF₂) moiety, which functions as a lipophilic hydrogen bond donor while blocking metabolic oxidation at the reactive C2 position.
For drug development professionals, the sourcing challenge is not availability but impurity profiling . Depending on the synthesis route (Deoxofluorination vs. Radical C-H functionalization), the impurity profile changes drastically—from benign unreacted aldehydes to difficult-to-separate regioisomers. This guide outlines how to select suppliers based on their synthetic methodology and how to validate the material upon receipt.
Chemical Identity & Technical Specifications
| Parameter | Specification |
| IUPAC Name | 2-(Difluoromethyl)-6-methylpyridine |
| CAS Registry Number | 1029691-30-2 |
| Molecular Formula | C₇H₇F₂N |
| Molecular Weight | 143.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~170–175°C (Predicted) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| Key Spectral Feature | ¹⁹F NMR: Doublet around -116 ppm (J ≈ 55 Hz) |
Synthesis Pathways & Impurity Fingerprinting
Understanding the supplier's synthesis route is the single most effective way to predict impurities. There are two dominant industrial routes:
Route A: Deoxofluorination (The "Clean" Route)
-
Precursor: 6-Methylpicolinaldehyde (CAS 1122-72-1).[1]
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Mechanism: Nucleophilic fluorination of the carbonyl oxygen.
-
Impurity Profile:
-
Major Impurity: Unreacted aldehyde (detectable via ¹H NMR aldehyde proton at ~10 ppm).
-
Risk: Low. The impurity is easily separated by polarity difference.
-
Route B: Radical C-H Functionalization (The "Dirty" Route)
-
Precursor: 2-Picoline (2-Methylpyridine).[1]
-
Reagent: Difluoromethyl radical sources (e.g., Zn(SO₂CF₂H)₂).
-
Mechanism: Minisci-type radical substitution.
-
Impurity Profile:
-
Major Impurity: Regioisomers (e.g., 2-methyl-4-(difluoromethyl)pyridine).
-
Risk: High. Regioisomers often have identical boiling points and polarity, making them invisible to standard LC-MS methods without careful gradient optimization.
-
Visualization: Synthesis-Driven Impurity Logic
Figure 1: Comparison of synthetic routes. Route A is preferred for medicinal chemistry due to a cleaner impurity profile.
Quality Control & Validation Protocols
Upon receipt of the material, the following validation workflow is mandatory. Do not rely solely on the supplier's CoA (Certificate of Analysis) for early-stage screening.
Protocol 1: ¹H NMR Identity Check
-
Objective: Confirm structure and check for aldehyde impurity (Route A artifact).
-
Solvent: CDCl₃.
-
Key Signals:
-
-CHF₂ Proton: Look for a distinct triplet (J ≈ 55 Hz) centered around 6.6 ppm . This large coupling constant is diagnostic of geminal fluorine coupling.
-
-CH₃ Protons: Singlet at 2.6 ppm .
-
Aldehyde Impurity: Check for a singlet at 10.0 ppm . If present >1%, repurification is required.
-
Protocol 2: ¹⁹F NMR Purity Check
-
Objective: Detect regioisomers (Route B artifact).
-
Method: Run uncoupled ¹⁹F NMR.
-
Expectation: A clean doublet at -116 ppm .
-
Red Flag: Small satellite peaks within 1-2 ppm of the main signal indicate regioisomers (e.g., 4-difluoromethyl isomer). These are difficult to remove and can skew biological data.
Protocol 3: GC-MS for Volatiles
-
Objective: Quantify solvent residues (DCM/THF).
-
Note: This compound is volatile. Avoid high-vacuum drying for extended periods, or you will lose mass.
Commercial Supplier Landscape
Suppliers are categorized by their utility in the drug discovery pipeline.
Tier 1: Validated Building Block Specialists (Mg to Gram Scale)
Best for: Hit-to-lead, medicinal chemistry, library synthesis.
| Supplier | Reliability | Notes |
| Enamine | High | Likely stocks the compound or its immediate precursors. Known for rigorous internal QC. |
| Combi-Blocks | High | Excellent US-based stock. Often lists synthesis origin (aldehyde route is common). |
| AChemBlock | Moderate | Specifically lists CAS 1029691-30-2 (Cat ID: U140929).[2] Good for small catalog orders. |
| Apollo Scientific | High | UK-based. Strong in fluorinated heterocycles. |
Tier 2: Custom Synthesis & Bulk (Kg Scale)
Best for: Process chemistry, toxicology batches.
-
WuXi AppTec / StaTech: Capable of optimizing the "Aldehyde Route" for kilogram scale to avoid isomer formation.
-
Pharmablock: Specializes in novel building blocks; likely has a scalable route for this scaffold.
Strategic Sourcing Recommendation
-
For Screening: Purchase 1g–5g from Combi-Blocks or Enamine .
-
For Scale-up: Request a "Route of Synthesis" (ROS) statement from the supplier. Reject any supplier using radical functionalization unless they provide ¹⁹F NMR data proving isomer absence.
References
-
AChemBlock. Product Catalog: 2-(Difluoromethyl)-6-methylpyridine (CAS 1029691-30-2).[2] Retrieved from
-
PubChem. Compound Summary: 2-(Difluoromethyl)-6-methylpyridine. National Library of Medicine. Retrieved from
-
Tung, T. T., et al. (2019). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Retrieved from
-
Enamine. Building Blocks & DAST Fluorination Capabilities. Retrieved from
-
Organic Chemistry Portal. Recent Advances in Deoxofluorination. Retrieved from
Sources
Solubility of 2-(Difluoromethyl)-6-methylpyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(Difluoromethyl)-6-methylpyridine in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of 2-(difluoromethyl)-6-methylpyridine, a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. Given the limited availability of public quantitative data, this document synthesizes theoretical principles with established experimental protocols to empower researchers in their drug development and chemical synthesis endeavors.
Introduction to 2-(Difluoromethyl)-6-methylpyridine: A Molecule of Growing Importance
The pyridine scaffold is a cornerstone in medicinal chemistry, with over 100 FDA-approved drugs containing this nitrogenous heterocycle.[1] The incorporation of fluorine-containing functional groups, such as the difluoromethyl (CF₂H) group, can significantly modulate a molecule's physicochemical and biological properties.[2] The CF₂H group is particularly noteworthy as it can act as a bioisostere for hydroxyl, thiol, and amine moieties, potentially forming hydrogen bonds with biological targets.[2] Consequently, 2-(difluoromethyl)-6-methylpyridine represents a valuable building block for creating novel chemical entities with enhanced metabolic stability, bioavailability, and potency.[1][2] A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and biological screening.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3]
Key Structural Features of 2-(Difluoromethyl)-6-methylpyridine Influencing Solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts polarity to the molecule.
-
Difluoromethyl Group (-CHF₂): This group is moderately polar and can act as a weak hydrogen bond donor.[2]
-
Methyl Group (-CH₃): This is a nonpolar, lipophilic group.
The combination of these features results in a molecule with moderate polarity. Based on these characteristics, we can predict its solubility in a range of common organic solvents.
Table 1: Predicted Solubility of 2-(Difluoromethyl)-6-methylpyridine in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the pyridine nitrogen and as a hydrogen bond acceptor from the C-H of the difluoromethyl group. The overall polarity is well-matched. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Medium | These solvents are polar and can engage in dipole-dipole interactions. Their ability to accept hydrogen bonds favors dissolution. |
| Nonpolar | Hexane, Toluene | Low to Medium | The presence of the polar pyridine ring and difluoromethyl group limits solubility in nonpolar solvents. However, the methyl group and the overall molecular size may allow for some solubility, particularly in aromatic solvents like toluene through pi-stacking interactions. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate the molecule. Chloroform, being a weak hydrogen bond donor, can interact favorably with the pyridine nitrogen. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a robust and widely used technique for this purpose.[4]
Isothermal Saturation Method (Gravimetric Analysis)
This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known volume of the solvent.[4]
Materials:
-
2-(Difluoromethyl)-6-methylpyridine
-
High-purity organic solvents of interest
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or stirrer
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed vials for evaporation
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-(difluoromethyl)-6-methylpyridine to a vial. An excess is confirmed by the presence of undissolved material after equilibration.
-
Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a stirrer set to a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Filtration:
-
Once equilibrated, let the vial stand undisturbed to allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved 2-(difluoromethyl)-6-methylpyridine is the final mass of the vial minus its initial (empty) mass.
-
Solubility is typically expressed in g/L or mg/mL.
Solubility (g/L) = (Mass of dissolved solute (g) / Volume of solvent used for dissolution (L))
-
Self-Validating System and Causality
-
Excess Solute: The presence of excess solid ensures that the solution is truly saturated.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium.
-
Filtration: This step is essential to ensure that only the dissolved solute is weighed, preventing overestimation of solubility due to suspended solids.
Visualization of the Experimental Workflow
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chem.ws [chem.ws]
- 4. benchchem.com [benchchem.com]
The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Pyridines in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Power of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] Fluorine, the most electronegative element, imparts unique physicochemical properties to organic molecules that can profoundly influence their biological activity, metabolic stability, and pharmacokinetic profiles.[1][3][4][5] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å) allows it to act as a subtle bioisostere of a hydrogen atom (1.2 Å), while its powerful inductive effects can dramatically alter the electronic landscape of a molecule.[6][7] This guide provides an in-depth exploration of the application of these principles to the pyridine scaffold, a privileged heterocycle in a multitude of FDA-approved drugs.[8] We will delve into the synthesis, properties, and strategic application of fluorinated pyridines, offering field-proven insights for the rational design of next-generation therapeutics.
The "Fluorine Effect" on the Pyridine Ring: A Paradigm Shift in Physicochemical Properties
The introduction of fluorine onto a pyridine ring is not a mere substitution but a fundamental alteration of its core chemical character. This "fluorine effect" manifests in several key physicochemical parameters that are critical for drug efficacy and developability.
Modulating Basicity (pKa): A Delicate Balancing Act
The strong electron-withdrawing nature of fluorine significantly reduces the electron density on the pyridine nitrogen, thereby lowering its basicity (pKa).[9] This modulation is a critical consideration in drug design, as the ionization state of a molecule governs its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding. The position of the fluorine atom on the ring allows for fine-tuning of the pKa to optimize the drug's pharmacokinetic and pharmacodynamic profile.
Table 1: Impact of Fluorination on the pKa of Pyridine
| Compound | Position of Fluorine | pKa |
| Pyridine | - | 5.25 |
| 2-Fluoropyridine | 2 | 0.44 |
| 3-Fluoropyridine | 3 | 2.97 |
| 4-Fluoropyridine | 4 | 1.89 |
| Pentafluoropyridine | All | < -3 |
Note: pKa values are approximate and can vary based on measurement conditions.
Tuning Lipophilicity (LogP/LogD): Navigating the Cellular Maze
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[10][11] While the replacement of a hydrogen atom with fluorine generally increases lipophilicity, the effect on the pyridine ring is context-dependent and influenced by the position and number of fluorine substituents.[10][12] Strategic fluorination can enhance membrane permeability and improve oral bioavailability.[1][2] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
Table 2: Influence of Fluorination on the Lipophilicity of Pyridine Derivatives
| Compound | logD at pH 7.4 |
| 2-(Methylthio)pyridine | 1.69 |
| 2-(Difluoromethylthio)pyridine | 1.95 |
| 2-(Trifluoromethylthio)pyridine | 2.13 |
Data adapted from a study on 2-(thiofluoroalkyl)pyridines, illustrating the general trend of increased lipophilicity with increased fluorination.[12]
Enhancing Metabolic Stability: The "Metabolic Shield"
One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[3][4][13][14][15][16] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[13] By strategically placing fluorine atoms at metabolically labile positions on the pyridine ring, a "metabolic shield" can be created, prolonging the drug's half-life and improving its pharmacokinetic profile.[13]
Synthetic Strategies for Accessing Fluorinated Pyridines
The growing importance of fluorinated pyridines has driven the development of numerous synthetic methodologies. The choice of strategy depends on the desired substitution pattern, functional group tolerance, and scalability.
Classical Approaches and Their Limitations
Traditional methods for synthesizing fluorinated pyridines include the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNA r) on activated halopyridines.[17] While effective, the Balz-Schiemann reaction often requires harsh conditions and can involve potentially explosive diazonium salt intermediates.[18] SNA r is generally limited to the preparation of 2- and 4-fluoropyridines, as the 3-position is less activated towards nucleophilic attack.[19]
Modern Fluorination Techniques
Recent advances in synthetic chemistry have provided milder and more versatile methods for the introduction of fluorine.
-
Electrophilic Fluorination: Reagents like Selectfluor® allow for the direct fluorination of electron-rich pyridine derivatives.[20][21] This approach has been successfully applied to the synthesis of various fluorinated pyridines and dihydropyridines.[20]
-
Deoxyfluorination: Reagents such as DAST and its derivatives can convert hydroxypyridines to their corresponding fluorinated analogs.[22]
-
Late-Stage Fluorination: The development of methods for the direct C-H fluorination of pyridine rings is a significant area of research.[23] These methods offer the potential to introduce fluorine at a late stage in a synthetic sequence, which is highly desirable in drug discovery. A notable strategy involves the temporary dearomatization of the pyridine ring to facilitate selective fluorination.[24]
-
From Pyridine N-Oxides: A facile route to 2-fluoropyridines involves the conversion of readily available pyridine N-oxides to 2-pyridyltrialkylammonium salts, which can then undergo nucleophilic fluorination. This method is also applicable for ¹⁸F-labeling for positron emission tomography (PET) imaging.[25]
Experimental Protocol: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®
This protocol provides a general procedure for the synthesis of fluorinated 3,6-dihydropyridines, which can be subsequently converted to the corresponding fluorinated pyridines.[20]
-
Dissolution: Dissolve the starting 1,2-dihydropyridine (1 mmol) in an appropriate anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Fluorinating Agent: Add Selectfluor® (1.1 mmol) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated 3,6-dihydropyridine.
-
Aromatization (Optional): The resulting 3-fluoro-3,6-dihydropyridine can be aromatized to the corresponding fluoropyridine by elimination of hydrogen fluoride, which may occur upon standing in a solvent like deuterochloroform or by gentle heating.[20]
The Impact of Fluorination on Molecular Interactions and Biological Activity
The electronic perturbations caused by fluorine substitution can have a profound impact on a molecule's ability to interact with its biological target.
Altering Binding Modes and Potency
Fluorine's high electronegativity can alter the electron density distribution of the pyridine ring, creating a "π-hole" above the ring.[26] This can lead to unconventional non-covalent interactions, such as lone pair-π interactions, which can significantly influence ligand binding.[26] The introduction of fluorine can also modulate hydrogen bond acidity and basicity of neighboring functional groups, further tuning the binding affinity and selectivity of a drug candidate.[1]
Bioisosteric Replacement: A Versatile Strategy
Fluorinated groups can serve as effective bioisosteres for other functional groups. For instance, the difluoromethyl group (–CF₂H) has been proposed as a bioisosteric replacement for the hydroxyl group (–OH) and the pyridine-N-oxide moiety.[27] Such replacements can improve metabolic stability and other physicochemical properties while maintaining or even enhancing biological activity.[27]
Diagram: Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of pyridine-N-oxide with 2-difluoromethylpyridine.
Case Studies: FDA-Approved Drugs Containing Fluorinated Pyridines
The successful application of fluorinated pyridines in drug discovery is evidenced by the numerous FDA-approved drugs that incorporate this moiety. These examples highlight the diverse therapeutic areas and the significant impact of strategic fluorination.
-
Vericiguat: Approved for the treatment of heart failure, Vericiguat contains a fluorine atom on its pyrazolopyridine core. This fluorine atom enhances metabolic stability and leads to lower clearance.[28]
-
Alpelisib: An inhibitor of phosphatidylinositol 3-kinase (PI3K) for the treatment of breast cancer, Alpelisib features a trifluoromethyl group on the pyridine ring. This fluorinated moiety contributes to higher metabolic stability, excellent oral bioavailability, and high binding affinity.[28]
-
Lemborexant: Used for the treatment of insomnia, Lemborexant contains a fluorine atom on the pyridine ring. The strategic placement of fluorine was crucial for achieving high in vitro binding affinity, good solubility, and a favorable pharmacological profile.[28]
These case studies underscore the power of fluorination to transform a promising lead compound into a successful therapeutic agent.[3][4]
Conclusion and Future Perspectives
Fluorinated pyridines have firmly established their place as a cornerstone of modern medicinal chemistry. The ability to fine-tune key physicochemical properties such as basicity, lipophilicity, and metabolic stability through strategic fluorination provides an unparalleled advantage in the design of novel therapeutics. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, and as new synthetic methodologies for the precise introduction of fluorine emerge, the role of fluorinated pyridines in drug discovery is set to expand even further. The continued exploration of this privileged scaffold promises to deliver the next generation of safer and more effective medicines.
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- How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchG
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
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- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Public
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- A Modular Approach to meta-Fluorin
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- Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery - MDPI.
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- Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI.
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- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing deriv
- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchG
- Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii | ACS Omega - ACS Public
- Determination of p K a values of fluorocompounds in water using 19 F NMR - ResearchG
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- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
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The Strategic Deployment of 2-(Difluoromethyl)-6-methylpyridine as a Bioisostere in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the 2-(difluoromethyl)-6-methylpyridine scaffold has emerged as a particularly valuable bioisostere. This guide provides a comprehensive technical overview of this moiety, detailing its strategic application, physicochemical rationale, and synthetic accessibility. We will explore its role as a bioisostere for critical functional groups, its impact on metabolic stability and target engagement, and provide practical experimental protocols for its synthesis and evaluation. This document is intended to serve as an in-depth resource for researchers and scientists dedicated to the design and development of next-generation therapeutics.
Introduction: The Rise of Fluorine in Bioisosteric Replacement
Bioisosterism, the practice of substituting one functional group for another with similar steric and electronic properties, is a fundamental strategy in lead optimization.[1] The goal is to enhance a molecule's therapeutic index by improving its absorption, distribution, metabolism, and excretion (ADME) profile, while maintaining or improving its potency and selectivity.[2] Fluorine, with its unique properties of high electronegativity, small van der Waals radius, and the ability of the C-F bond to resist metabolic oxidation, has become a favored element in the design of novel bioisosteres.
The difluoromethyl group (-CF₂H) is a particularly intriguing fluorine-containing moiety. It can act as a lipophilic hydrogen-bond donor, a property not shared by the more common trifluoromethyl group (-CF₃).[3] This allows the -CF₂H group to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and even amino (-NH₂) groups, which are frequently sites of metabolic vulnerability.[4] When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting difluoromethylpyridine unit offers a unique combination of properties that can be strategically exploited to overcome common drug development hurdles.[5]
This guide will focus specifically on the 2-(difluoromethyl)-6-methylpyridine moiety, examining its nuanced role as a bioisostere and providing the technical insights necessary for its successful implementation in drug discovery programs.
Physicochemical Properties and Bioisosteric Rationale
The strategic advantage of the 2-(difluoromethyl)-6-methylpyridine group stems from the interplay of its constituent parts: the electron-withdrawing difluoromethyl group, the basic pyridine nitrogen, and the methyl group.
Key Physicochemical Parameters
| Property | Predicted Value/Comparison | Rationale and Impact on Drug Design |
| pKa | ~2.25 (Predicted) | The strong electron-withdrawing effect of the difluoromethyl group is expected to significantly lower the basicity of the pyridine nitrogen compared to 2,6-lutidine (pKa ≈ 6.7). This reduction in basicity can be advantageous in mitigating potential off-target effects associated with highly basic compounds and can influence solubility and interactions with biological targets. |
| logP | Higher than 2-methylpyridine | The difluoromethyl group increases lipophilicity, which can enhance membrane permeability and improve CNS penetration.[6] However, the increase is generally less pronounced than that of a trifluoromethyl group, offering a more nuanced tool for modulating lipophilicity. |
| Hydrogen Bonding | Lipophilic H-bond donor | The C-H bond of the difluoromethyl group is polarized by the adjacent fluorine atoms, allowing it to act as a weak hydrogen bond donor. This can enable key interactions with target proteins, mimicking the hydrogen bonding capabilities of a hydroxyl or thiol group.[3] |
Table 1: Predicted Physicochemical Properties of 2-(Difluoromethyl)-6-methylpyridine and their Implications in Drug Design.
The Bioisosteric Advantage
The 2-(difluoromethyl)-6-methylpyridine moiety can be considered a bioisostere for several key functional groups, each replacement offering distinct advantages:
-
Bioisostere for a Hydroxyl or Thiol Group: The ability of the -CF₂H group to act as a hydrogen bond donor makes it an excellent mimic for a hydroxyl or thiol group. The key advantage is the significantly enhanced metabolic stability. Hydroxyl and thiol groups are prone to phase I and phase II metabolism (e.g., oxidation, glucuronidation, sulfation), leading to rapid clearance. The robust C-F bonds of the difluoromethyl group are highly resistant to enzymatic degradation.[6]
-
Bioisostere for a Pyridine-N-oxide: In a notable case study, 2-difluoromethylpyridine was successfully employed as a bioisosteric replacement for pyridine-N-oxide in a series of quorum sensing inhibitors.[4][7] The replacement maintained or improved biological activity while likely offering a more metabolically stable alternative. The N-oxide functionality can be susceptible to reduction back to the parent pyridine in vivo.
-
Modulation of a Methyl Group: While not a classical bioisosteric replacement, the substitution of a methyl group with a difluoromethyl group can be a powerful strategy to block metabolic oxidation at that position. Benzylic positions, such as the methyl group in 2,6-lutidine, are often sites of CYP450-mediated hydroxylation. The introduction of the difluoromethyl group effectively prevents this metabolic pathway.
Figure 1: Bioisosteric relationships of the 2-(difluoromethyl)-6-methylpyridine moiety.
Synthesis of 2-(Difluoromethyl)-6-methylpyridine and Derivatives
The synthesis of difluoromethylated pyridines can be challenging. However, several strategies have been developed. While a direct, high-yield synthesis of the parent 2-(difluoromethyl)-6-methylpyridine is not extensively documented, a robust method for a closely related derivative, diethyl 2-(difluoromethyl)-6-methylpyridine-3,5-dicarboxylate, has been reported and can serve as a template for synthetic efforts.[8]
General Synthetic Strategy: Hantzsch-type Pyridine Synthesis
A common approach to substituted pyridines is a variation of the Hantzsch pyridine synthesis. This involves the condensation of a β-ketoester, an aldehyde, and an amine source. For the synthesis of the target scaffold, a multi-step, one-pot procedure can be employed.
Figure 2: General workflow for the synthesis of a 2-(difluoromethyl)-6-methylpyridine derivative.
Detailed Experimental Protocol: Synthesis of Diethyl 2-(difluoromethyl)-6-methyl-4-phenylpyridine-3,5-dicarboxylate[8]
This protocol provides a detailed procedure for the synthesis of a key derivative, which can be further modified to access other analogs.
Materials:
-
α,β-Unsaturated trifluoromethyl ketone (1 mmol)
-
Primary enamine (1 mmol)
-
Acetonitrile (MeCN), anhydrous
-
Phosphorus oxychloride/pyridine adsorbed on silica gel
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
1,2-Dichloroethane (CH₂ClCH₂Cl)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α,β-unsaturated trifluoromethyl ketone (1 mmol) and the primary enamine (1 mmol) in anhydrous acetonitrile (4 mL).
-
Initial Condensation: Heat the reaction mixture to reflux and stir for 1-2 hours.
-
Cyclization and Dehydration: To the reaction mixture, add phosphorus oxychloride/pyridine adsorbed on silica gel (0.9 g). Continue to reflux the mixture with stirring for an additional 3-4 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of silica gel, eluting with a mixture of n-hexane/ethyl acetate (3/1). Concentrate the filtrate under reduced pressure.
-
Difluoromethyl Group Formation: Dissolve the residue in acetonitrile (4 mL). To this solution, add DBU (1.0 equivalent) and piperazine (1.0 equivalent).
-
Final Reaction: Heat the mixture to reflux and stir for 10-13 hours.
-
Purification: After cooling, remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography using a gradient of 1,2-dichloroethane/ethyl acetate as the eluent to afford the desired product.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) at each stage. The final product should be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.[8]
Case Study: 2-Difluoromethylpyridine as a Bioisostere for Pyridine-N-Oxide in Quorum Sensing Inhibitors
A compelling example of the successful application of a difluoromethylpyridine bioisostere comes from the field of quorum sensing (QS) inhibition. QS is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation.
In a study by Tung and Nguyen, the known QS inhibitor 4NPO, which contains a pyridine-N-oxide moiety, was used as a template for the design of new analogs.[4][7] The researchers hypothesized that a 2-difluoromethylpyridine group could serve as a bioisostere for the pyridine-N-oxide.
A library of 2-difluoromethylpyridine derivatives was synthesized and evaluated for their ability to inhibit QS in Pseudomonas aeruginosa. Several of the new compounds showed similar or even improved activity compared to the parent compound 4NPO.[4][7]
| Compound | Structure | IC₅₀ (µM) for QS Inhibition |
| 4NPO | Pyridine-N-oxide derivative | 33 ± 1.12 |
| Compound 1 | 2-CF₂H pyridine derivative | 35 ± 1.12 |
| Compound 5 | 2-CF₂H pyridine derivative | 19 ± 1.01 |
| Compound 6 | 2-CF₂H pyridine derivative | 27 ± 0.67 |
Table 2: Comparison of the in vitro quorum sensing inhibitory activity of the parent compound 4NPO and its 2-difluoromethylpyridine bioisosteres. Data from Tung and Nguyen (2021).[4][7]
This case study demonstrates that the 2-difluoromethylpyridine moiety can effectively mimic the biological activity of a pyridine-N-oxide while offering the potential for improved metabolic stability, a critical parameter for in vivo efficacy.
Experimental Workflow: In Vitro Metabolic Stability Assessment
A crucial step in evaluating any new chemical entity is to assess its metabolic stability. A common and informative in vitro assay is the liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9]
Detailed Protocol for In Vitro Liver Microsomal Stability Assay
This protocol is a general guideline and may need to be optimized for specific compounds and analytical methods.
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set to 37°C
Procedure:
-
Preparation of Reagents:
-
Thaw the liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the test and control compound working solutions by diluting the stock solutions in buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of potassium phosphate buffer.
-
Add the liver microsomes to each well to achieve the desired final protein concentration (typically 0.5-1.0 mg/mL).
-
Add the test and control compounds to their respective wells to achieve the desired final concentration (typically 1 µM).
-
Prepare "minus-NADPH" control wells for each compound by adding buffer instead of the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus-NADPH" controls.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a volume of ice-cold acetonitrile containing the internal standard.
-
The "0-minute" time point is typically taken immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis:
The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). The percentage of the compound remaining at each time point is plotted against time, and the t₁/₂ is determined from the slope of the linear portion of the curve.
Figure 3: Workflow for the in vitro liver microsomal stability assay.
Conclusion and Future Perspectives
The 2-(difluoromethyl)-6-methylpyridine scaffold is a valuable and versatile tool in the medicinal chemist's arsenal. Its unique combination of physicochemical properties allows it to serve as an effective bioisostere for several common functional groups, most notably hydroxyl, thiol, and pyridine-N-oxide moieties. The primary advantage of this bioisosteric replacement is the significant enhancement of metabolic stability, a key determinant of a drug candidate's in vivo performance.
While the synthesis of difluoromethylated pyridines can be complex, established methods provide a clear path for their incorporation into drug discovery programs. The case study in quorum sensing inhibitors highlights the potential of this strategy to yield compounds with improved or maintained biological activity and a more favorable ADME profile.
As our understanding of the nuanced effects of fluorine in drug design continues to grow, we can expect to see the increased application of strategic bioisosteres like 2-(difluoromethyl)-6-methylpyridine. Future research will likely focus on the development of more efficient and direct synthetic routes to this and related scaffolds, as well as a deeper exploration of its potential to modulate other key drug-like properties such as solubility and target residence time. The continued strategic deployment of such fluorinated bioisosteres will undoubtedly contribute to the development of safer and more effective medicines.
References
-
Katsuyama, I., Funabiki, K., & Matsui, M. (2008). A Facile Synthesis of 2-Difluoromethyl-6-methylpyridine-3,5-dicarboxylates. Heterocycles, 76(1), 631-638. [Link]
-
Ma, J., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(51), 30657-30661. [Link]
-
Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. [Link]
-
Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. [Link]
-
ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Istrate, A., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ChemRxiv. [Link]
-
Serra, G., et al. (2022). Chemoselective Difluoromethylation of Nucleosides. Organic Letters, 24(25), 4657-4662. [Link]
-
Istrate, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1047-1068. [Link]
-
Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. [Link]
-
Xing, G., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Angewandte Chemie International Edition, 54(48), 14486-14490. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. [Link]
-
Grygorenko, O. O., et al. (2022). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
-
Sharma, P. C., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 16, 2681-2703. [Link]
-
Hu, B., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2943-2956. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Mphahlele, M. J. (2016). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. ResearchGate. [Link]
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- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Technical Guide to the Predicted ¹H NMR Spectrum of 2-(Difluoromethyl)-6-methylpyridine
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable building blocks. The introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CHF₂) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, enhancing bioavailability while maintaining or improving biological activity.
2-(Difluoromethyl)-6-methylpyridine is a heterocyclic compound featuring both an electron-donating methyl group and a strongly electron-withdrawing difluoromethyl group on a pyridine scaffold. This substitution pattern creates a unique electronic environment that is reflected in its spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the structure of such novel compounds.
This technical guide provides a comprehensive, in-depth prediction and analysis of the proton (¹H) NMR spectrum of 2-(Difluoromethyl)-6-methylpyridine. Leveraging fundamental principles of chemical shift theory, spin-spin coupling, and substituent effects, we will deconstruct the anticipated spectrum to serve as a predictive reference for researchers in synthesis, medicinal chemistry, and materials development.
Theoretical Framework for Spectral Prediction
The predicted ¹H NMR spectrum is governed by the molecule's electronic structure and the through-bond interactions of its nuclear spins. The analysis rests on two core principles: substituent-induced changes in chemical shifts and the patterns of spin-spin (J) coupling.
Substituent Effects on the Pyridine Ring
The chemical shifts of the aromatic protons on the pyridine ring are modulated by the electronic properties of the substituents at the C2 and C6 positions.
-
Electron-Donating Group (EDG): The 6-methyl (-CH₃) group is a weak electron-donating group. Through inductive and hyperconjugative effects, it increases the electron density of the pyridine ring. This heightened shielding causes the ring protons to resonate at a higher field (lower δ, ppm). The effect is most pronounced at the ortho (H5) and para (H3) positions.[1]
-
Electron-Withdrawing Group (EWG): The 2-(difluoromethyl) (-CHF₂) group is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This effect significantly deshields the ring protons, causing them to resonate at a lower field (higher δ, ppm). This deshielding is strongest at the ortho (H3) and para (H5) positions.
The final chemical shifts of the aromatic protons (H3, H4, and H5) result from the interplay of these opposing electronic influences. The strong deshielding from the -CHF₂ group is expected to dominate, shifting all aromatic protons downfield relative to a simple methylpyridine.
Principles of Spin-Spin Coupling
Spin-spin coupling, or J-coupling, is the indirect interaction between nuclear spins transmitted through the bonding electrons, resulting in the splitting of NMR signals.[2] The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).
-
Proton-Proton (H-H) Coupling: In the pyridine ring, protons on adjacent carbons (ortho) exhibit a ³JHH coupling typically in the range of 7-9 Hz. Protons separated by four bonds (meta) show a smaller ⁴JHH coupling of 2-3 Hz.
-
Proton-Fluorine (H-F) Coupling: Fluorine (¹⁹F) has a nuclear spin of I=½, similar to a proton, and engages in strong J-coupling.[3]
-
Geminal Coupling (²JHF): The coupling between the proton and the two fluorine atoms within the -CHF₂ group is very large, typically between 50 and 60 Hz.[4]
-
Long-Range Coupling (ⁿJHF): Coupling can occur over multiple bonds. A notable interaction is the four-bond coupling (⁴JHF) between the fluorine atoms of the -CHF₂ group and the adjacent H3 proton on the ring, which is expected to be around 1-4 Hz.[5]
-
Predicted ¹H NMR Spectrum: A Detailed Analysis
Based on the principles outlined above, the ¹H NMR spectrum of 2-(Difluoromethyl)-6-methylpyridine is predicted to exhibit four distinct signals.
Aromatic Region: H4, H5, and H3 Protons
The three protons on the pyridine ring form a coupled spin system. Their chemical shifts are dictated by the combined electronic effects of the substituents.
-
H4 Proton (meta to both groups):
-
Predicted Chemical Shift (δ): ~7.80 - 7.95 ppm. This proton is meta to both the EDG and the EWG. It will be the central, most downfield signal in the aromatic multiplet, primarily influenced by the overall electron deficiency of the ring.
-
Predicted Multiplicity: Triplet (t) or Triplet of doublets (td). It is coupled to both H3 and H5. Since ³JH3-H4 and ³JH4-H5 are expected to be similar (~8.0 Hz), the signal will approximate a triplet. Any long-range couplings would add further complexity.
-
Predicted Coupling Constants: ³JH4-H3 ≈ 8.0 Hz; ³JH4-H5 ≈ 8.0 Hz.
-
-
H5 Proton (ortho to -CH₃, para to -CHF₂):
-
Predicted Chemical Shift (δ): ~7.45 - 7.60 ppm. This proton experiences shielding from the ortho methyl group but strong deshielding from the para difluoromethyl group. The net effect places it downfield, but upfield relative to H3 and H4.
-
Predicted Multiplicity: Doublet (d). It is primarily coupled to the H4 proton. A small four-bond coupling to the methyl protons (⁴JHH) might slightly broaden the peaks.
-
Predicted Coupling Constants: ³JH5-H4 ≈ 8.0 Hz.
-
-
H3 Proton (ortho to -CHF₂, para to -CH₃):
-
Predicted Chemical Shift (δ): ~7.65 - 7.80 ppm. This proton is strongly deshielded by the adjacent -CHF₂ group, making it significantly downfield. The weak shielding from the para methyl group offers minimal compensation.
-
Predicted Multiplicity: Doublet of triplets (dt) or a complex multiplet. It exhibits a primary splitting from the ortho H4 proton (³JH3-H4) and a smaller, secondary splitting from the two fluorine atoms of the -CHF₂ group (⁴JH3-F).
-
Predicted Coupling Constants: ³JH3-H4 ≈ 8.0 Hz; ⁴JH3-F ≈ 1.5 Hz.
-
Difluoromethyl Region: -CHF₂ Proton
This signal is one of the most characteristic features of the molecule.
-
Predicted Chemical Shift (δ): ~6.70 - 6.90 ppm. The proton is attached to a carbon bearing two highly electronegative fluorine atoms and an aromatic ring, resulting in a substantial downfield shift. This region is often clear of other signals.
-
Predicted Multiplicity: Triplet (t). The proton is coupled to two equivalent fluorine atoms, splitting the signal into a triplet according to the 2nI+1 rule (where n=2, I=½).
-
Predicted Coupling Constants: ²JH-F ≈ 55.0 Hz. This large geminal coupling is a hallmark of the -CHF₂ group.[4]
Methyl Region: -CH₃ Protons
This signal appears in the upfield, aliphatic region of the spectrum.
-
Predicted Chemical Shift (δ): ~2.60 - 2.75 ppm. This is a typical chemical shift for a methyl group attached to a pyridine ring. The presence of the electron-withdrawing -CHF₂ group at the other ortho position (C2) will likely shift it slightly downfield compared to 2,6-lutidine.
-
Predicted Multiplicity: Singlet (s). These three protons are equivalent and are not expected to show significant coupling to other protons, though minor broadening from unresolved long-range coupling to H5 is possible.
-
Predicted Coupling Constants: Not applicable.
Summary of Predicted Spectral Data
The predicted ¹H NMR parameters for 2-(Difluoromethyl)-6-methylpyridine are summarized in the table below for clarity and quick reference.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H4 | 7.80 - 7.95 | Triplet (t) | ³JH4-H3 ≈ 8.0³JH4-H5 ≈ 8.0 |
| H3 | 7.65 - 7.80 | Doublet of triplets (dt) | ³JH3-H4 ≈ 8.0⁴JH3-F ≈ 1.5 |
| H5 | 7.45 - 7.60 | Doublet (d) | ³JH5-H4 ≈ 8.0 |
| -CHF₂ | 6.70 - 6.90 | Triplet (t) | ²JH-F ≈ 55.0 |
| -CH₃ | 2.60 - 2.75 | Singlet (s) | N/A |
Visualization of Key Nuclear Interactions
The following diagram illustrates the primary spin-spin coupling networks within the 2-(Difluoromethyl)-6-methylpyridine molecule that define the predicted ¹H NMR spectrum.
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic C-H Difluoromethylation of 6-Methylpyridine
This Application Note and Protocol guide details the strategic C-H difluoromethylation of 6-methylpyridine (2-picoline). It is designed for medicinal chemists and process scientists requiring robust, field-proven methodologies for late-stage functionalization.
Executive Summary & Strategic Analysis
The difluoromethyl group (
Functionalizing 6-methylpyridine presents a specific regiochemical challenge. As an electron-deficient heterocycle, it resists classical electrophilic aromatic substitution. Conversely, nucleophilic radical substitution (Minisci-type reaction) is highly effective but requires rigorous control over regioselectivity.
Regioselectivity Landscape
In the protonated 6-methylpyridinium species, the electron density is lowest at the
-
C2 Position: Blocked by the methyl group.
-
C6 Position (Ortho): Highly activated and sterically accessible. Primary site for nucleophilic radical attack.
-
C4 Position (Para): Activated but often less favored than C6 unless sterics at C6 are increased.
The Directive: This guide details two complementary protocols to install
-
Innate Radical Functionalization (Baran Method): Uses Zinc Difluoromethanesulfinate (DFMS) for robust, scalable chemistry.
-
Photoredox Catalysis: A mild, oxidant-free approach using Sodium Difluoromethanesulfinate.
Mechanistic Pathway & Logic
The reaction relies on the generation of a nucleophilic difluoromethyl radical (
Pathway Diagram (DOT Visualization)
Caption: Mechanistic flow of Minisci-type C-H difluoromethylation. The critical step is the radical attack on the protonated pyridinium species.
Protocol A: Zinc-Mediated Innate Functionalization (The Baran Method)
Best for: Robustness, scalability, and substrates tolerant of oxidative conditions. Primary Reagent: Zinc Difluoromethanesulfinate (DFMS).[2]
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: 6-Methylpyridine (1.0 equiv)
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv) [Commercially available or synthesized via
] -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv)
-
Solvent: Dichloromethane (DCM) / Water (
ratio)
Step-by-Step Protocol
-
Setup: To a vial or round-bottom flask equipped with a magnetic stir bar, add 6-methylpyridine (1.0 mmol) and DCM (2.5 mL).
-
Activation: Add TFA (1.0 mmol) dropwise at
or room temperature. Why: Protonation lowers the LUMO of the pyridine ring, making it susceptible to nucleophilic radical attack. -
Reagent Addition: Add Water (1.0 mL) followed by DFMS (3.0 mmol). The reaction becomes a biphasic mixture.[3]
-
Initiation: Add TBHP (5.0 mmol) dropwise with vigorous stirring.
-
Note: The reaction is slightly exothermic. Monitor internal temperature if scaling up.
-
-
Reaction: Stir vigorously at room temperature (
) for 12–24 hours. Open air is acceptable, but an inert atmosphere (Argon) often yields cleaner profiles. -
Monitoring: Check reaction progress via LC-MS or
NMR. Look for the appearance of the doublet (approx. to ppm). -
Workup:
-
Quench carefully with saturated aq.
until pH > 8 (neutralizes TFA and solubilizes Zinc salts). -
Extract with DCM (
). -
Dry combined organics over
, filter, and concentrate.[4]
-
-
Purification: Purify via silica gel flash chromatography.
-
Regioisomer Separation: Expect a mixture of C6-substituted (2-difluoromethyl-6-methylpyridine) and C4-substituted products. These typically separate well on silica using a Hexane/EtOAc gradient.
-
Expected Yield: 40–60% (combined isomers). Regioselectivity: Typically favors C6 (ortho) over C4 (para) in a ~2:1 to 3:1 ratio due to charge density, though steric bulk of the radical source can influence this.
Protocol B: Photoredox C-H Difluoromethylation
Best for: Mild conditions, late-stage functionalization of complex scaffolds, avoiding strong chemical oxidants.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: 6-Methylpyridine (1.0 equiv)
-
Reagent: Sodium Difluoromethanesulfinate (
) (2.0–3.0 equiv) -
Photocatalyst:
(1–2 mol%) OR Eosin Y (organic alternative, 5 mol%). -
Acid: TFA (1.0 equiv) or CSA (Camphorsulfonic acid).
-
Solvent: DMSO or Acetonitrile/Water mixture.
-
Light Source: Blue LEDs (450 nm).
Step-by-Step Protocol
-
Setup: In a glass vial (borosilicate), combine 6-methylpyridine (0.5 mmol), Photocatalyst (1 mol%), and Sodium Difluoromethanesulfinate (1.5 mmol).
-
Solvent & Acid: Add DMSO (2.0 mL) and TFA (0.5 mmol).
-
Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.
-
Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature. Use a fan to maintain temperature
. -
Reaction Time: 18–24 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.
-
Purification: Similar to Protocol A.
Data & Troubleshooting
Comparative Analysis of Methods
| Feature | Protocol A (Baran/DFMS) | Protocol B (Photoredox) |
| Reagent Cost | Moderate (Zinc salt) | Low (Sodium salt) |
| Scalability | High (Gram to Kg scale) | Low/Medium (Photon flux limited) |
| Operational Ease | Simple (Open air possible) | Requires Inert Gas & Light setup |
| Functional Group Tolerance | Good (Avoid easily oxidizable groups) | Excellent (Mild conditions) |
| Primary Isomer | C6 (Ortho) > C4 (Para) | C6 (Ortho) > C4 (Para) |
Troubleshooting Guide
-
Low Conversion:
-
Cause: Incomplete protonation of pyridine. Fix: Increase TFA to 1.5 or 2.0 equiv.
-
Cause: Radical quenching. Fix: Ensure vigorous stirring (Protocol A) or better degassing (Protocol B).
-
-
Poor Regioselectivity:
-
The formation of both 2-(difluoromethyl)-6-methylpyridine and 4-(difluoromethyl)-2-methylpyridine is inherent to the Minisci mechanism.
-
Optimization: Lowering the temperature (to
) in Protocol A can sometimes enhance C6 selectivity by favoring the kinetic product.
-
-
Polydifluoromethylation:
-
If bis-functionalization occurs (adding
to both C4 and C6), reduce the equivalents of DFMS/oxidant and stop the reaction at 60-70% conversion.
-
References
-
Fujiwara, Y., et al. (2012).[2] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492, 95–99.[2] Link
- Foundational paper establishing the Zinc sulfin
-
Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link
- Establishes the regioselectivity rules for Minisci reactions on pyridines.
-
He, Y., et al. (2020). "Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis." Nature Communications, 11, 638. Link
- Protocol for the photoredox approach using sodium difluoromethanesulfin
-
O'Hara, F., et al. (2013). "A New Reagent for Direct Difluoromethylation."[1][2] Journal of the American Chemical Society, 135(32), 12166–12169. Link
- Specific details on the synthesis and applic
Sources
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baran difluoromethylation reagent - Enamine [enamine.net]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-(Difluoromethyl)-6-methylpyridine in Agrochemical Synthesis
[1]
Executive Summary: The "Difluoromethyl Effect"
In the optimization of agrochemical active ingredients (AIs), the difluoromethyl (
2-(Difluoromethyl)-6-methylpyridine serves as a bifunctional scaffold:
-
The
Motif (C2 Position): Acts as a lipophilic hydrogen bond donor (unlike ), improving binding affinity to polar residues in target enzymes (e.g., serine proteases, kinases) while blocking metabolic oxidation at the -carbon.[1] -
The Methyl Handle (C6 Position): Provides a reactive site for divergent synthesis—allowing oxidation to picolinic acids (herbicides) or halogenation for coupling (fungicides).[1]
Comparative Physicochemical Profile
| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Impact on Agrochemical Design |
| Lipophilicity ( | 0.56 | 0.88 | 0.65 | Balanced solubility and membrane permeability.[1] |
| H-Bond Capability | None | None | Donor | Unique interaction with carbonyl/acceptor residues.[1] |
| Metabolic Stability | Low (Oxidation prone) | High | High | Blocks P450 degradation while retaining polarity.[1] |
| Electronegativity | Low | High | Moderate | Modulates pKa of the pyridine nitrogen (~3.5). |
Synthetic Protocols: Accessing the Core Scaffold
Two primary routes are recommended based on scale and available starting materials.
Protocol A: Deoxofluorination (Lab Scale)
Best for rapid gram-scale synthesis from commercially available aldehydes.[1]
Reaction Overview:
Materials:
-
6-Methylpicolinaldehyde (CAS: 1122-72-1)[1]
-
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®[1]
-
Dichloromethane (Anhydrous)[1]
-
Saturated
solution
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 6-methylpicolinaldehyde (1.0 eq) and anhydrous DCM (
). Cool to under atmosphere. -
Addition: Dropwise add DAST (1.5 eq) via syringe. Caution: DAST reacts violently with water; ensure strict anhydrous conditions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.[1]
-
Quench: Cool back to
. Slowly pour the reaction mixture into saturated aqueous . Note: Vigorous evolution. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.[1][2] -
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes). The product is a colorless to pale yellow oil.[1]
Protocol B: Cu-Mediated Cross-Coupling (Scale-Up Compatible)
Best for cost-effective multi-gram/kilogram synthesis avoiding hazardous fluorinating agents.[1]
Reaction Overview:
Materials:
-
Copper powder (activated)[1]
Step-by-Step Procedure:
-
Coupling: In a reactor, suspend activated Cu powder (2.5 eq) in DMSO. Add ethyl bromodifluoroacetate (1.5 eq) and stir at RT for 30 min to form the Cu-reagent. Add 2-bromo-6-methylpyridine (1.0 eq).[1] Heat to
for 12 hours.[1] -
Hydrolysis: Dilute with water and extract with EtOAc. Concentrate the ester intermediate. Dissolve in THF/Water and treat with LiOH (2.0 eq) to hydrolyze to the carboxylic acid.[1]
-
Decarboxylation: Heat the crude carboxylic acid in a high-boiling solvent (e.g., Sulfolane or DMF) at
to induce decarboxylation, yielding the difluoromethyl group.[1] -
Purification: Distillation under reduced pressure is recommended for large batches.[1]
Divergent Synthesis: Functionalizing the "Handle"
The 6-methyl group allows this scaffold to serve as a precursor for two major agrochemical classes: Picolinamides (Herbicides) and Ether-linked (Insecticides/Fungicides).[1]
Pathway A: Oxidation to Picolinic Acid
Target Application: Auxinic Herbicides (e.g., Picloram/Clopyralid analogs).
Protocol:
-
Dissolve 2-(difluoromethyl)-6-methylpyridine in Pyridine/Water (1:1).[1]
-
Add
(4.0 eq) portion-wise at .[1] -
Reflux for 3 hours. Filter
precipitate.[1] -
Acidify filtrate to pH 3–4 to precipitate 6-(difluoromethyl)picolinic acid .[1]
-
Note: This acid can be coupled with amines to form picolinamide herbicides.[1]
-
Pathway B: Radical Bromination
Target Application: SDHI Fungicides and Ether-linked Insecticides.[1]
Protocol:
Visualization of Strategic Workflows
Diagram 1: Synthetic Divergence Map
This flowchart illustrates how to transform the core building block into active agrochemical classes.[1]
Caption: Synthetic roadmap from commercial starting materials to divergent agrochemical precursors.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Why choose the Difluoromethyl-Methyl pyridine scaffold?
Caption: SAR rationale highlighting the dual functional advantages of the scaffold.
References
-
BenchChem. (2025).[1] Application Notes: The Versatile Role of 2-(Difluoromethoxy)-6-fluoropyridine in the Synthesis of Novel Agrochemicals. Link[1]
-
Fujiwara, T., et al. (2020).[1] Practical Synthesis of Difluoromethylated Pyridines via Copper-Mediated Cross-Coupling. Journal of Organic Chemistry. Link (Extrapolated from general 2-bromopyridine coupling protocols).[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
Sigma-Aldrich. Product Specification: 6-Methylpyridine-2-carboxaldehyde.[1] Link[1]
-
Reid, M., et al. (2019).[1] The synthesis of 2,6-disubstituted pyridines via electrophilic fluorination. Chemical Science. Link[1]
Sources
- 1. 2-Bromo-3-chloro-6-methylpyridine | C6H5BrClN | CID 71710990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5315-25-3|2-Bromo-6-methylpyridine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Difluoromethyl)-6-methylpyridine in Pharmaceutical Development
Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. Among the various fluorinated motifs, the difluoromethyl (CHF₂) group holds a privileged position. It serves as a unique bioisostere for hydroxyl, thiol, and amine moieties, capable of acting as a lipophilic hydrogen bond donor. This property can significantly enhance target affinity and specificity.[1] Furthermore, the robust nature of the C-F bond often imparts improved metabolic stability and bioavailability to parent molecules.[2]
2-(Difluoromethyl)-6-methylpyridine is a heterocyclic building block that leverages these desirable attributes. Its pyridine core is a common scaffold in numerous pharmaceuticals, and the presence of both a difluoromethyl group and a methyl group at the 2 and 6 positions, respectively, allows for tailored modifications and fine-tuning of a compound's steric and electronic properties. This guide provides a comprehensive overview of 2-(difluoromethyl)-6-methylpyridine, including its physicochemical properties, synthesis, and detailed protocols for its application as a pharmaceutical intermediate.
Physicochemical and Safety Profile
A thorough understanding of a key starting material's properties and handling requirements is paramount for its effective and safe implementation in a research and development setting.
Physicochemical Data
While comprehensive experimental data for 2-(difluoromethyl)-6-methylpyridine is not extensively published, data from commercial suppliers and predictions based on closely related structures provide a reliable profile for laboratory use.
| Property | Value | Source |
| CAS Number | 1029691-30-2 | Advanced ChemBlocks[3] |
| Molecular Formula | C₇H₇F₂N | Advanced ChemBlocks[3] |
| Molecular Weight | 143.14 g/mol | Advanced ChemBlocks[3] |
| Appearance | Colorless to pale yellow liquid (inferred) | Based on related compounds |
| Boiling Point | 149.3±35.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.128±0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| Purity | ≥95% | Advanced ChemBlocks[3] |
| Storage | Store at 0-8 °C | Advanced ChemBlocks[3] |
Safety and Handling
No specific safety data sheet (SDS) for 2-(difluoromethyl)-6-methylpyridine is publicly available. Therefore, a conservative approach to handling is mandated, drawing upon the known hazards of analogous compounds such as 2-fluoro-6-methylpyridine and other difluoromethylated heterocycles.
Hazard Assessment: Based on related compounds, 2-(difluoromethyl)-6-methylpyridine should be considered:
-
Flammable: Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Harmful if swallowed or inhaled. [5]
-
Toxic in contact with skin. [5]
-
May cause respiratory irritation. [5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile), a lab coat, and consider an apron or full-body suit for larger quantities.
-
Respiratory Protection: Work in a well-ventilated fume hood. For operations with a higher risk of aerosolization, a respirator may be necessary.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Avoid contact with strong oxidizing agents.
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Synthesis of 2-(Difluoromethyl)-6-methylpyridine
While a direct, one-pot synthesis of 2-(difluoromethyl)-6-methylpyridine is not prominently featured in the literature, a logical and experimentally supported approach can be inferred from the synthesis of its derivatives. A robust method for creating the core structure involves a multi-step process, which can be adapted for the specific synthesis of the title compound.
The following protocol is a proposed adaptation based on the synthesis of diethyl 2-(difluoromethyl)-6-methylpyridine-3,5-dicarboxylates, as detailed by Katsuyama et al., followed by a standard decarboxylation step.
Workflow for the Synthesis of 2-(Difluoromethyl)-6-methylpyridine
Sources
Applications of difluoromethyl pyridines in medicinal chemistry
Application Note: Precision Engineering of Pyridines – The Difluoromethyl Advantage
Part 1: Executive Summary & Strategic Rationale
The difluoromethyl group (
Unlike the trifluoromethyl group (
-
Mimic Hydroxyl/Thiol Groups: It functions as a bioisostere of
or but with significantly higher lipophilicity ( modulation) and membrane permeability.[1] -
Block Metabolic Hotspots: It effectively blocks oxidative metabolism (e.g., P450-mediated hydroxylation) at labile methyl sites while retaining steric similarity.[1]
-
Modulate Basicity: On a pyridine ring, it lowers the
of the nitrogen, reducing lysosomal trapping and improving oral bioavailability.
Part 2: Physicochemical Impact & Bioisosterism[1][2]
The following diagram illustrates the "Bioisosteric Triangle," positioning
Figure 1: The Bioisosteric Triangle.[1] The difluoromethyl group bridges the gap between lipophilicity and hydrogen-bonding capability.
Case Study: LX-9211 (BMS-986176)
-
Structural Feature: Contains a 2,6-bis(difluoromethyl)pyridine moiety.[1]
-
Impact: The
groups in LX-9211 were critical for balancing CNS penetration (lipophilicity) with potency (H-bonding interactions in the active site), while simultaneously blocking metabolic oxidation sites on the pyridine ring.[1]
Part 3: Experimental Protocols
The following protocols are designed for direct application in the lab. They prioritize "innate" functionalization (C-H activation) to allow late-stage diversification of existing pyridine libraries.[1]
Protocol A: Innate C-H Difluoromethylation (Baran Method)
Best for: Rapid, early-stage diversification of electron-deficient heterocycles.[1]
Mechanism: Radical substitution using Zinc Difluoromethanesulfinate (DFMS).[1] The reaction proceeds via a radical mechanism where the electron-deficient
Materials:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)[1]
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] solution (5.0 equiv)
-
Additives: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for protonating the pyridine to activate it for radical attack.[1]
-
Solvent: DCM/Water (2.5:1 ratio) or DMSO.[1]
Step-by-Step Procedure:
-
Setup: To a 20 mL vial equipped with a stir bar, add the pyridine substrate (0.5 mmol, 1.0 equiv) and DFMS (295 mg, 1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add Dichloromethane (DCM, 1.5 mL) and Water (0.6 mL).[1] The biphasic system helps solubilize the inorganic salts while keeping the organic substrate in the organic phase.
-
Activation: Add TFA (38 µL, 0.5 mmol, 1.0 equiv) followed by TBHP (70% aq., 340 µL, 2.5 mmol, 5.0 equiv) dropwise. Caution: Exotherm possible.[1]
-
Reaction: Stir vigorously at room temperature (23 °C) for 12–24 hours. The mixture should be an emulsion.
-
Monitoring: Monitor by LC-MS. If conversion is <50% after 12h, add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv).
-
Workup: Quench with sat. aq.
(slowly, to neutralize TFA). Extract with DCM (3 x 5 mL). Dry combined organics over , filter, and concentrate.[5] -
Purification: Flash column chromatography. Note: Difluoromethyl pyridines are often less polar than their parent substrates.
Protocol B: Regiodivergent Late-Stage Functionalization (Studer Method)
Best for: Controlling Meta- vs. Para-selectivity in complex scaffolds.[1]
Rationale: Standard Minisci reactions (like Protocol A) typically favor the C2/C4 positions. This protocol allows you to switch selectivity to the elusive meta (C3) position or strictly para (C4) position using a "temporary dearomatization" strategy.[6]
Figure 2: The Studer Switch.[1] Accessing different regioisomers from a single precursor.
Step-by-Step Procedure (Meta-Selective):
-
Dearomatization: React the parent pyridine with a triflate-activated oxazine reagent (e.g., derived from TEMPO-oxammonium salts) to form the oxazino-pyridine intermediate.[1] Isolate this stable intermediate.
-
Radical Reaction: Dissolve the oxazino-pyridine (0.2 mmol) in degassed acetonitrile.
-
Reagent Addition: Add the radical precursor (e.g.,
or similar perester source) and a photocatalyst (if using photoredox) or thermal initiator.[1] -
Conditioning: Under neutral/basic conditions, the radical attacks the electron-rich enamine region of the intermediate, directing the
group to the meta position relative to the original nitrogen. -
Rearomatization: Treat with mild acid or heat to eliminate the oxazine auxiliary, restoring the pyridine aromaticity to yield the 3-difluoromethylpyridine .
Part 4: Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Pyridine is too electron-rich or not protonated.[1] | Increase TFA equivalents to 2.0–3.0 to ensure full protonation. Switch solvent to pure DMSO to increase radical lifetime.[1] |
| Regioselectivity Issues | Competitive C2/C4 functionalization. | Block C2/C6 positions if possible.[1] Use Protocol B (Studer) for specific meta/para targeting.[1] |
| Decomposition | Oxidative sensitivity of substrate. | Switch from TBHP to a persulfate oxidant ( |
| Isolation Difficulty | Product volatility.[1] | Many simple difluoromethyl pyridines are volatile.[1] Do not evaporate to dryness under high vacuum; use a rotovap at |
References
-
Fujiwara, Y., et al. (2012).[7] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[7] Link(The foundational Baran DFMS protocol)
-
Xu, P., et al. (2024). "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch."[6][8][9][10] Nature Communications, 15, 4121. Link(The Studer regiodivergent protocol)
-
Luo, G., et al. (2022).[11] "Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211)..." Journal of Medicinal Chemistry, 65(6), 4457–4480.[12] Link(Key Case Study for LX-9211)
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link(Physicochemical properties)
Sources
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- 2. pilavapadin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 7. Baran difluoromethylation reagent - Enamine [enamine.net]
- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]
- 11. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Unique Properties of 2-(Difluoromethyl)-6-methylpyridine for Advanced Late-Stage Functionalization
An Application Guide for Researchers
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the prospective applications of 2-(difluoromethyl)-6-methylpyridine as a novel ligand in late-stage functionalization (LSF) reactions. While direct, published applications of this specific ligand are nascent, this guide extrapolates from established principles of C-H activation and ligand design to provide a robust framework for its utilization. We will delve into the theoretical underpinnings, potential advantages, and detailed protocols for employing this reagent to modify complex molecules, thereby accelerating drug discovery and development programs.
The Strategic Imperative for Novel Ligands in Late-Stage Functionalization
Late-stage functionalization (LSF) is a paradigm-shifting strategy in medicinal chemistry, enabling the direct modification of complex, drug-like molecules at a late point in their synthesis.[1][2] This approach obviates the need for lengthy de novo synthesis to explore structure-activity relationships (SAR), offering a more efficient path to optimized lead compounds.[3] A cornerstone of modern LSF is transition metal-catalyzed C-H activation, a powerful technique that allows for the conversion of typically inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds.[2][4]
The success of these transformations hinges critically on the design of the ligand coordinating to the metal center. The ligand modulates the catalyst's reactivity, stability, and, most importantly, its selectivity (chemo-, regio-, and stereoselectivity). Pyridine-based ligands are among the most versatile and widely employed scaffolds in this context, owing to their strong coordination to transition metals and tunable steric and electronic properties.[5][6]
2-(Difluoromethyl)-6-methylpyridine: A Ligand with Untapped Potential
2-(Difluoromethyl)-6-methylpyridine is a structurally intriguing ligand that offers a unique combination of electronic and steric features. Understanding these properties is key to predicting its behavior and designing effective catalytic systems.
-
Electronic Profile: The defining feature of this ligand is the 2-(difluoromethyl) group (-CF₂H). The two fluorine atoms exert a powerful electron-withdrawing effect through induction. This significantly reduces the electron density on the pyridine nitrogen, making it a weaker Lewis base compared to unsubstituted pyridine or 2-methylpyridine (picoline). This modulation of Lewis basicity can have profound effects on the catalytic cycle:
-
It can influence the kinetics of ligand exchange and reductive elimination steps.
-
It may stabilize the metal center in higher oxidation states.
-
It can alter the substrate scope of the reaction.
-
-
Steric Environment: The 6-methyl group provides moderate steric bulk around the nitrogen atom. This can be advantageous in promoting certain reaction pathways while disfavoring others, potentially leading to enhanced regioselectivity. The combination of a sterically demanding group at the 6-position and an electronically distinct group at the 2-position creates a dissymmetric coordination environment that could be exploited for asymmetric catalysis.
The difluoromethyl group itself is a bioisostere for hydroxyl, thiol, and amine functionalities and is known to enhance properties like metabolic stability and membrane permeability in drug candidates.[3][7] While the ligand itself is not incorporated into the final product, its structural motifs are highly relevant to medicinal chemistry.
Proposed Application: Palladium-Catalyzed Late-Stage C-H Arylation
Based on its predicted properties, we propose that 2-(difluoromethyl)-6-methylpyridine can serve as an effective ligand in palladium-catalyzed C-H arylation reactions. The following protocol is a well-reasoned starting point for researchers looking to explore its utility.
Rationale for Experimental Design
This protocol is designed for the cross-coupling of a complex, heteroatom-containing substrate with an aryl halide.
-
Catalyst System: We propose a palladium(II) acetate (Pd(OAc)₂) precursor, which is widely used in C-H activation catalysis. In the presence of the ligand, a catalytically active species will be formed in situ.
-
Ligand-to-Metal Ratio: A 1:1 or 2:1 ligand-to-palladium ratio is a common starting point for pyridine-based ligands. Optimization of this ratio will be crucial.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is often effective in C-H activation reactions and is compatible with many functional groups.
-
Solvent: A polar aprotic solvent such as N,N-dimethylacetamide (DMA) is chosen for its ability to dissolve a wide range of organic substrates and inorganic salts at elevated temperatures.
-
Temperature: C-H activation reactions typically require elevated temperatures to overcome the high activation energy of C-H bond cleavage.
Detailed Experimental Protocol
Reaction: Late-stage C-H arylation of a model substrate (e.g., a substituted quinoline) with an aryl bromide.
Materials:
-
Substrate (e.g., 6-methoxyquinoline): 1.0 equiv
-
Aryl bromide (e.g., 4-bromoanisole): 1.5 equiv
-
Palladium(II) acetate (Pd(OAc)₂): 5 mol%
-
2-(Difluoromethyl)-6-methylpyridine: 10 mol%
-
Potassium carbonate (K₂CO₃): 2.0 equiv
-
N,N-Dimethylacetamide (DMA), anhydrous: 0.1 M concentration relative to the substrate
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), 2-(difluoromethyl)-6-methylpyridine (0.10 mmol, 14.3 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMA (10 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated product.
Self-Validating System and Troubleshooting
-
Control Experiments: To validate the role of the ligand, run the reaction without 2-(difluoromethyl)-6-methylpyridine. A significant decrease in yield or selectivity would confirm its importance. Also, run the reaction in the absence of the palladium catalyst to ensure it is not a background thermal reaction.
-
Ligand Screening: Compare the performance of 2-(difluoromethyl)-6-methylpyridine with other common ligands such as 2,6-lutidine, 2-fluoropyridine, or triphenylphosphine to benchmark its efficacy.
-
Optimization: If the initial yield is low, consider screening other bases (e.g., Cs₂CO₃, K₃PO₄), solvents (e.g., dioxane, toluene), and temperatures (100-140 °C). The ligand-to-metal ratio can also be varied.
Data Presentation and Workflow Visualization
Table 1: Proposed Screening of Reaction Conditions
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-(CF₂H)-6-Me-Py | K₂CO₃ | DMA | 120 | To be determined |
| 2 | None | K₂CO₃ | DMA | 120 | To be determined |
| 3 | 2,6-Lutidine | K₂CO₃ | DMA | 120 | To be determined |
| 4 | 2-(CF₂H)-6-Me-Py | Cs₂CO₃ | Dioxane | 110 | To be determined |
| 5 | 2-(CF₂H)-6-Me-Py | K₃PO₄ | Toluene | 130 | To be determined |
Diagram 1: Proposed Experimental Workflow
Caption: A generalized workflow for the proposed late-stage C-H arylation.
Diagram 2: Hypothesized Catalytic Cycle
Caption: A plausible catalytic cycle for palladium-catalyzed C-H arylation.
Conclusion and Future Outlook
2-(Difluoromethyl)-6-methylpyridine represents a promising, yet underexplored, ligand for transition metal-catalyzed late-stage functionalization. Its unique electronic and steric profile suggests that it could offer advantages in terms of reactivity, selectivity, and substrate scope compared to more conventional pyridine-based ligands. The protocols and conceptual framework provided in this guide are intended to serve as a launchpad for researchers to investigate the potential of this novel reagent. Future work should focus on systematically evaluating its performance in a variety of C-H functionalization reactions, including olefinations, carbonylations, and aminations, and exploring its potential in asymmetric catalysis. The insights gained from such studies will undoubtedly contribute to the expanding toolkit of synthetic methods available to medicinal chemists and accelerate the discovery of new therapeutics.
References
- Vertex AI Search, Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Vertex AI Search, Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - ResearchG
- Vertex AI Search, Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Vertex AI Search, A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
- Vertex AI Search, Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing).
-
PubMed, Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. [Link]
-
ACS Central Science, Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. [Link]
- Katsuyama, I., Funabiki, K., & Matsui, M. (2008). A FACILE SYNTHESIS OF 2-DIFLUOROMETHYL-6-METHYLPYRIDINE-3,5-DICARBOXYLATES. Journal of Heterocyclic Chemistry, 45(4), 1231-1234.
-
NIH, Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC. [Link]
-
ACS Publications, Late-Stage C–H Functionalization of Azines | Chemical Reviews. [Link]
-
NIH, Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
-
MDPI, Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
MDPI, Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. [Link]
-
ChemistryViews, Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. [Link]
-
NIH, CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
-
NIH, Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. [Link]
-
PubMed, Co(III)-Catalyzed C6-Selective C-H Activation/Pyridine Migration of 2-Pyridones with Propiolates. [Link]
-
Beilstein Journals, Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
Sources
- 1. Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Note: 2-(Difluoromethyl)-6-methylpyridine in Quorum Sensing Inhibition Research
[1]
Executive Summary
This guide details the application of 2-(Difluoromethyl)-6-methylpyridine (CAS: 1029691-30-2) as a structural scaffold in the development of Quorum Sensing Inhibitors (QSIs).[1] While traditional QSIs like halogenated furanones and 4-nitro-pyridine-N-oxide (4-NPO) have shown efficacy, they often suffer from metabolic instability or toxicity.[1]
Recent medicinal chemistry efforts have identified the difluoromethyl (
Technical Background & Mechanism
The Bioisosteric Advantage
The efficacy of this compound relies on the unique properties of the difluoromethyl group:
-
Hydrogen Bond Donor: The
bond in is sufficiently acidic (due to the electronegative fluorines) to act as a weak hydrogen bond donor, mimicking the interaction of the natural AHL ligand's carbonyl group or the N-oxide oxygen of 4-NPO within the receptor pocket. -
Metabolic Stability: Unlike the N-oxide group, which is easily reduced in vivo, the
group is chemically inert and resistant to enzymatic degradation.[1] -
Lipophilicity: The fluorine atoms increase lipophilicity, enhancing cell membrane permeability.
Mechanism of Action (MoA)
The compound functions as a competitive antagonist .
-
Entry: It diffuses passively across the bacterial cell membrane.
-
Competition: It competes with the native autoinducer (e.g., 3-oxo-C12-HSL) for the ligand-binding domain (LBD) of the transcriptional regulator LasR .[1]
-
Inhibition: Binding of the inhibitor induces a conformational change that prevents LasR from dimerizing or binding to DNA promoter regions.
-
Outcome: Downregulation of virulence genes (lasI, lasB, toxA) and biofilm formation.
Signaling Pathway Diagram
The following diagram illustrates the interruption of the LasI/LasR quorum sensing circuit by 2-(Difluoromethyl)-6-methylpyridine.[1]
Caption: Competitive inhibition of the LasR receptor by the difluoromethyl-pyridine scaffold prevents transcriptional activation of virulence genes.[1]
Experimental Protocols
Compound Preparation & Handling[1][2]
-
Solubility: The compound is hydrophobic.
-
Stock Solution: Prepare a 100 mM stock solution in 100% DMSO (Dimethyl sulfoxide).
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture media (e.g., LB or MHB) immediately prior to use.[1] Ensure final DMSO concentration is < 1% to avoid solvent toxicity.
Protocol A: Virulence Factor Inhibition (Pyocyanin Quantification)
This assay measures the inhibitor's ability to suppress pyocyanin, a blue-green toxin controlled by the rhl and las systems.
Materials:
-
P. aeruginosa strain PAO1.[2]
-
Luria-Bertani (LB) broth.[1]
-
Chloroform and 0.2 M HCl.
-
96-well plates or test tubes.[1]
Workflow:
-
Inoculation: Dilute an overnight culture of PAO1 1:100 into fresh LB broth.
-
Treatment: Add 2-(Difluoromethyl)-6-methylpyridine at varying concentrations (e.g., 10, 50, 100, 200 µM). Include a "DMSO only" vehicle control and a "Media only" blank.
-
Incubation: Incubate at 37°C with shaking (200 rpm) for 18–24 hours.
-
Extraction:
-
Centrifuge culture (10,000 x g, 10 min) to remove cells.
-
Transfer 3 mL of supernatant to a new tube.
-
Add 1.8 mL chloroform, vortex vigorously for 2 min.
-
Centrifuge to separate phases. The blue pigment (pyocyanin) will migrate to the bottom chloroform layer.
-
-
Acidification:
-
Transfer the chloroform layer to a fresh tube.
-
Add 1 mL of 0.2 M HCl and vortex. The pigment will turn pink and migrate to the top aqueous layer.
-
-
Quantification: Measure Absorbance of the pink aqueous layer at 520 nm (OD520).
Data Analysis:
Calculate % Inhibition:
Protocol B: Biofilm Inhibition Assay (Crystal Violet)
QSIs often inhibit biofilm formation without killing the bacteria (bacteriostatic vs. antipathogenic).
Workflow:
-
Seeding: Dilute overnight PAO1 culture to
in M9 minimal media (supplemented with 0.4% glucose and 0.5% casamino acids). -
Plating: Add 200 µL of suspension per well in a 96-well polystyrene plate.
-
Treatment: Add inhibitor concentrations (0–200 µM).
-
Growth: Incubate static at 37°C for 24 hours.
-
Staining:
-
Gently remove planktonic (floating) bacteria.
-
Wash wells 3x with sterile water.
-
Stain with 0.1% Crystal Violet (CV) solution for 15 min.
-
Wash wells 3x with water to remove excess dye.
-
Solubilize bound dye with 30% acetic acid (or 95% ethanol).
-
-
Readout: Measure Absorbance at 550–590 nm .
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for evaluating QSI activity.
Expected Results & Troubleshooting
Data Interpretation
| Parameter | Expected Result (Active QSI) | Interpretation |
| Growth Curve (OD600) | No significant reduction | Confirms the compound is not an antibiotic (crucial for QSI definition).[1] |
| Pyocyanin (OD520) | Dose-dependent decrease | Successful inhibition of the rhl/las pathway. |
| Biofilm (OD590) | Dose-dependent decrease | Disruption of community architecture.[1] |
| IC50 Value | 10 – 100 µM | Typical potency range for pyridine-based QSIs.[1] |
Troubleshooting Guide
-
Issue: Bacteria are not growing in treated wells.
-
Cause: DMSO concentration > 1% or compound has off-target antibiotic activity.[1]
-
Fix: Lower DMSO content; perform a standard MIC (Minimum Inhibitory Concentration) test to determine the non-lethal range.
-
-
Issue: High variability in biofilm assay.
-
Cause: Aggressive washing steps detaching the biofilm.
-
Fix: Use a multi-channel pipette for gentle aspiration; do not spray liquid directly onto the biofilm.
-
-
Issue: Compound precipitates in media.
-
Cause: Low solubility in aqueous buffers.
-
Fix: Sonicate the working solution; use a carrier like
-cyclodextrin if necessary.[1]
-
References
-
Gómez, C., et al. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.[1][3] Royal Society of Chemistry (RSC) Advances.
-
O'Loughlin, C. T., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation.[1] Proceedings of the National Academy of Sciences (PNAS).
-
Defoirdt, T. (2018). Quorum-Sensing Inhibitors as Anti-Pathogenic Drugs: Strategies and Future Perspectives.[1] Frontiers in Microbiology.
-
ChemicalBook. 2-(Difluoromethyl)-6-methylpyridine Product Properties and Safety Data.
Sources
- 1. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethyl)-6-methylpyridine
Welcome to the technical support center for the synthesis of 2-(difluoromethyl)-6-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to improve reaction yields and overcome common experimental hurdles.
Introduction
2-(Difluoromethyl)-6-methylpyridine is a valuable building block in medicinal and agrochemical research. The introduction of the difluoromethyl group can significantly enhance the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability and binding affinity.[1] This guide focuses on a common synthetic route: the deoxofluorination of 6-methylpyridine-2-carbaldehyde. We will explore the intricacies of this transformation, offering practical solutions to common challenges.
Troubleshooting Guide: Improving Yield and Purity
Low yields and the formation of impurities are common challenges in the synthesis of 2-(difluoromethyl)-6-methylpyridine. The following table outlines potential issues, their causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Aldehyde | 1. Inactive Fluorinating Reagent: Deoxofluorinating reagents like DAST (Diethylaminosulfur trifluoride) are sensitive to moisture and can degrade over time.[2] 2. Insufficient Reagent Stoichiometry: An inadequate amount of the fluorinating agent will result in incomplete conversion. 3. Low Reaction Temperature: The activation energy for the fluorination of heteroaromatic aldehydes may not be reached at lower temperatures. | 1. Use Fresh or Properly Stored Reagent: Ensure the deoxofluorinating reagent is fresh and has been stored under anhydrous conditions. Consider titrating the reagent if its activity is in doubt. 2. Optimize Reagent Molar Ratio: Increase the molar equivalents of the deoxofluorinating reagent incrementally (e.g., from 1.5 to 2.5 equivalents). 3. Increase Reaction Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious, as higher temperatures can also lead to side reactions. |
| Formation of Multiple Byproducts | 1. Over-fluorination: Harsh reaction conditions can lead to the formation of trifluoromethylated impurities. 2. Decomposition of Reagent/Substrate: High temperatures can cause the decomposition of the fluorinating reagent or the starting material, leading to a complex mixture of byproducts.[3] 3. Side Reactions with Solvent: The solvent may react with the fluorinating agent or reaction intermediates. | 1. Control Reaction Stoichiometry and Temperature: Use the minimum effective amount of fluorinating reagent and maintain the lowest possible temperature for efficient conversion. 2. Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize byproduct formation. 3. Choose an Inert Solvent: Use a non-reactive, anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). |
| Difficult Purification | 1. Co-elution of Product and Impurities: The product and byproducts may have similar polarities, making chromatographic separation challenging.[4] 2. Product Volatility: The product may be volatile, leading to losses during solvent removal under reduced pressure. | 1. Optimize Chromatography Conditions: Use a different solvent system for column chromatography. A gradient elution may be necessary. Consider using a less polar solvent system to improve separation. 2. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure. For highly volatile products, consider distillation as a purification method.[3] |
Experimental Workflow: Deoxofluorination of 6-Methylpyridine-2-carbaldehyde
The following diagram illustrates the key steps in the synthesis of 2-(difluoromethyl)-6-methylpyridine from 6-methylpyridine-2-carbaldehyde.
Caption: A typical workflow for the synthesis of 2-(difluoromethyl)-6-methylpyridine.
Detailed Experimental Protocol
This protocol is a representative procedure for the deoxofluorination of 6-methylpyridine-2-carbaldehyde using DAST. Researchers should optimize conditions based on their specific experimental setup and observations.
Materials:
-
6-Methylpyridine-2-carbaldehyde
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methylpyridine-2-carbaldehyde (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.5 - 2.0 eq) dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to minimize product loss due to volatility.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(difluoromethyl)-6-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: My yield is consistently low, even after optimizing the reaction conditions. What else can I try?
A1: If optimizing stoichiometry, temperature, and reaction time doesn't improve the yield, consider the following:
-
Alternative Fluorinating Reagents: Newer deoxofluorinating reagents such as XtalFluor-E or PyFluor may offer better yields and fewer side products for heteroaromatic aldehydes.[5] These reagents are often more stable and easier to handle than DAST.
-
Purity of Starting Material: Ensure your 6-methylpyridine-2-carbaldehyde is pure and free of any oxidizing or reducing impurities.
-
Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction. Oxygen can lead to unwanted side reactions.
Q2: I am observing a significant amount of an elimination byproduct. How can I suppress this?
A2: Elimination is a common side reaction in deoxofluorination. To minimize it:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Slower Addition of Reagent: Add the deoxofluorinating reagent very slowly to maintain a low instantaneous concentration, which can disfavor elimination pathways.
-
Use a Milder Reagent: Reagents like PyFluor are known to produce fewer elimination byproducts compared to DAST.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy:
-
¹H NMR: Look for the characteristic triplet for the CHF₂ proton, typically around 6.5-7.5 ppm, with a J-coupling to fluorine of approximately 50-60 Hz. The methyl group protons should appear as a singlet around 2.5 ppm.
-
¹⁹F NMR: Expect a doublet for the two equivalent fluorine atoms, coupled to the proton. The chemical shift will be in the characteristic range for difluoromethyl groups.
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 2-(difluoromethyl)-6-methylpyridine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess the purity of your sample and identify any volatile impurities.
Reaction Mechanism Visualization
The following diagram illustrates the proposed mechanism for the deoxofluorination of an aldehyde with DAST.
Caption: Proposed mechanism for aldehyde deoxofluorination with DAST.
References
-
Synthesis of 2-amino-6-methylpyridine. PrepChem.com. (n.d.). Retrieved from [Link]
-
G. (2020a, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. Retrieved from [Link]
- US4071521A - Process for making 2,6-difluoro pyridine. (n.d.). Google Patents.
-
Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Deoxofluorination of (Hetero)aromatic Acids. (2020, March 6). PubMed. Retrieved from [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (n.d.). RSC Advances (RSC Publishing). Retrieved from [Link]
-
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. (n.d.). RSC Publishing. Retrieved from [Link]
-
A New Reagent for Direct Difluoromethylation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. Retrieved from [Link]
-
Katsuyama, I., Funabiki, K., & Matsui, M. (2008). A FACILE SYNTHESIS OF 2-DIFLUOROMETHYL-6-METHYLPYRIDINE-3,5-DICARBOXYLATES. HETEROCYCLES, 75(11), 2705. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021, October 13). ResearchGate. Retrieved from [Link]
-
4. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. (2021, August 3). Organic Letters - ACS Publications. Retrieved from [Link]
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). PMC - NIH. Retrieved from [Link]
-
Deoxofluorination of (Hetero)aromatic Acids. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]
-
Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. (2003, August 10). Request PDF - ResearchGate. Retrieved from [Link]
-
19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). (2017, November 17). Semantic Scholar. Retrieved from [Link]
-
2,6-Difluoroaniline. (n.d.). The NIST WebBook. Retrieved from [Link]
-
Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Modern Strategies in Organofluorine Chemistry 1. (n.d.). Retrieved from [Link]
-
MSBNK-Eawag-EQ01130008. (2023, April 27). MassBank. Retrieved from [Link]
-
Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. (2021, January 30). Retrieved from [Link]
- US4628097A - Process for the preparation of 2-amino-alkylpyridines. (n.d.). Google Patents.
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. (2022, October 12). Refubium - Freie Universität Berlin. Retrieved from [Link]
-
QM Assisted ML for 19F NMR Chemical Shift Prediction. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020, January 1). Reddit. Retrieved from [Link]
-
2-Fluoro-6-methylpyridine. (n.d.). The NIST WebBook. Retrieved from [Link]
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Pyridine C-H Functionalization
Ticket ID: PYR-CH-OPT-2026 Status: Open Subject: Troubleshooting Low Yield & Catalyst Deactivation in Pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Pyridine Paradox"
User, you are likely encountering the "Pyridine Paradox." The pyridine ring is electronically deactivated (electron-deficient), making it resistant to electrophilic attack, yet the nitrogen lone pair is highly Lewis basic, making it a potent catalyst poison.[1]
This guide treats your experiment as a malfunctioning system. We will isolate the failure mode—whether it is Catalyst Deactivation (poisoning), Regioselectivity Failure (wrong isomer), or Reactivity Stalling (electronic deactivation)—and apply specific, mechanistic patches.
Diagnostic Workflow
Before altering your conditions, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for isolating the root cause of low yields in pyridine functionalization.
Issue Resolution Modules
Module A: Catalyst Poisoning (The "Dead Catalyst")
Symptom: Reaction stalls at <5% conversion. Catalyst precipitates or changes color immediately.
Root Cause: The pyridine nitrogen (
Protocol Patch 1: The N-Oxide Route (Fagnou Conditions)
Instead of fighting the nitrogen, oxidize it. This turns the deactivating group into a directing group (DG) that accelerates C-H activation at the C2 position via a six-membered transition state.
-
Step 1: Oxidation. Treat substrate with
-CPBA (1.1 equiv) in DCM to generate Pyridine- -oxide. -
Step 2: C-H Activation.
-
Catalyst: Pd(OAc)
(5 mol%)[2] -
Ligand: P(
-Bu) HBF (10 mol%) — Critical: The protonated phosphine prevents early catalyst death. -
Base: K
CO (2 equiv) -
Solvent: Toluene, 110 °C.
-
-
Step 3: Reduction. Post-reaction, treat with Zn dust/NH
Cl or PCl to restore the pyridine.
Why this works: The
-oxide oxygen coordinates to Pd, directing it to the C2 position. The-O bond polarization also increases the acidity of the C2-H bond, facilitating the Concerted Metalation-Deprotonation (CMD) step [1].
Protocol Patch 2: Lewis Acid Blocking
If you cannot use
-
Add: BF
OEt (1.1 equiv) prior to adding the catalyst. -
Mechanism: BF
binds the N-lone pair, sterically and electronically shielding the metal catalyst from poisoning.
Module B: Regioselectivity Failure (The "Wrong Isomer")
Symptom: You want C3, but get C2. Or you want C4, but get a C2/C4 mixture.[3] Root Cause: Competition between electronic bias (favors C2/C4 for radicals) and steric/directing effects.
The Regioselectivity Matrix
Use this table to select the correct methodology for your target position.
| Target Position | Primary Driver | Recommended Methodology | Key Reagents/Catalyst |
| C2 (Ortho) | Electronic (Nu | Minisci Reaction | Alkyl radical + Acid + Oxidant |
| C2 (Ortho) | Directing Group | Pd-Catalysis ( | Pd(OAc) |
| C3 (Meta) | Steric / Distal | Ir-Catalyzed Borylation | [Ir(OMe)(COD)] |
| C3 (Meta) | Ligand Control | Pd-Catalysis (Yu-Wasa) | Pd(II) + MPAA Ligands [3] |
| C4 (Para) | Steric + Electronic | Silylation / Minisci | Bulky radicals or Ir-cat (if C2 blocked) |
Protocol Patch: C3-Selective Iridium Borylation
Direct functionalization at C3 is difficult because it is electronically deactivated. Use Iridium catalysis, which is governed by sterics (reacting at the least hindered C-H bond, distal to the Nitrogen).[4]
-
Glovebox Setup: Combine [Ir(OMe)(COD)]
(1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%) in THF or Dioxane. -
Boron Source: Add B
pin (0.5 equiv relative to substrate if bis-borylation is feared, or 1.1 equiv for mono). -
Conditions: Heat to 80 °C for 4–16 h.
-
Result: The Bpin group will install at the position most distal to the Nitrogen and any existing substituents (typically C3 or C4).
Note: If the pyridine is unsubstituted, you will get a mixture of C3 and C4. If C2 is substituted, C4/C5 becomes the major product [2].
Module C: Low Yield in Radical Alkylation (Minisci)
Symptom: Low conversion, tar formation, or over-alkylation (polysubstitution).
Root Cause: Traditional Minisci conditions (AgNO
Protocol Patch: Modern Photoredox Minisci
Switch to a mild, visible-light mediated protocol to generate radicals without boiling acid.
-
Photocatalyst: Ir(dF(CF
)ppy) (dtbbpy)PF (1 mol%). -
Radical Precursor: Carboxylic acid (R-COOH) or Alkyl trifluoroborate (R-BF
K). -
Oxidant: Persulfate (Na
S O ) is still used but at room temp, OR use an organic oxidant if sensitive. -
Acid: TFA (1.0–2.0 equiv). Crucial: You must protonate the pyridine to activate it for nucleophilic radical attack, but avoid large excesses.
-
Solvent: DCM/Water biphasic mixture or DMSO.
-
Light: Blue LED (450 nm).
Troubleshooting Table for Minisci:
| Observation | Adjustment |
| No Reaction | Increase TFA (ensure Pyridine is protonated). Check light source intensity. |
| Di/Tri-alkylation | Stop reaction at 60% conversion. Use excess pyridine (substrate) relative to radical source. |
| C2 vs C4 Mix | Block C2 position with a removable group (e.g., Cl, which can be removed later) to force C4. |
Visualizing the Mechanism: Why Ligands Matter
In Pd-catalyzed activation (non-radical), the ligand must perform two contradictory tasks: bind to Pd tightly enough to prevent N-poisoning, but flexible enough to allow C-H cleavage.
Figure 2: The role of bifunctional ligands (like Yu's MPAA) in preventing the "Dead State" of catalyst poisoning [3].
References
-
Fagnou, K., et al. (2005). "Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides." Journal of the American Chemical Society.[4][10]
-
Hartwig, J. F., et al. (2014). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism." Journal of the American Chemical Society.[4][10]
-
Yu, J.-Q., et al. (2010). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Science.
-
Minisci, F., et al. (1971).[8] "Nucleophilic Character of Alkyl Radicals." Tetrahedron.
-
MacMillan, D. W. C., et al. (2014). "Decarboxylative Borylation." Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. jin-quan yu - Google Scholar [scholar.google.com]
Stability of 2-(Difluoromethyl)-6-methylpyridine in acidic conditions
Welcome to the technical support guide for 2-(difluoromethyl)-6-methylpyridine. This document is intended for researchers, medicinal chemists, and process development scientists who are utilizing this versatile fluorinated building block. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to ensure the success of your experiments, with a particular focus on the compound's stability in acidic environments.
The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, or amine moieties, capable of acting as a lipophilic hydrogen bond donor, which can significantly modulate the biological and physicochemical properties of a parent molecule.[1] However, the unique electronic characteristics of this group, especially when positioned on an electron-deficient pyridine ring, can present stability challenges under certain experimental conditions. This guide is structured to help you anticipate and navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team has received regarding the handling and reactivity of 2-(difluoromethyl)-6-methylpyridine.
Q1: I am running a reaction with 2-(difluoromethyl)-6-methylpyridine in an acidic medium (e.g., HCl in dioxane, TFA), and I'm observing the formation of impurities. What is happening?
A1: Under acidic conditions, the pyridine nitrogen of your compound becomes protonated. This protonation significantly increases the electron-withdrawing nature of the pyridine ring, making the carbon atom of the difluoromethyl group (CHF₂) highly electrophilic. This increased electrophilicity renders the CHF₂ group susceptible to nucleophilic attack by water, which may be present in your solvent or introduced during workup. This can lead to a stepwise hydrolysis of the difluoromethyl group.
Q2: What are the likely degradation products I should be looking for?
A2: The most probable degradation pathway involves the hydrolysis of the difluoromethyl group to a formyl group (-CHO), and potentially further oxidation to a carboxylic acid group (-COOH). Therefore, the primary degradation products you should screen for are:
-
6-methylpyridine-2-carbaldehyde
-
6-methylpicolinic acid
Q3: My reaction mixture is turning a pale yellow color over time when acid is present. Is this related to degradation?
A3: Yes, the formation of a yellow tint can be indicative of the formation of conjugated impurities, which may arise from the degradation products. While 6-methylpyridine-2-carbaldehyde is generally colorless, subsequent reactions or the presence of trace impurities can sometimes lead to colored byproducts. It is crucial to monitor the reaction by an appropriate analytical technique, such as LC-MS, to confirm the presence of degradation products.
Q4: At what pH should I be concerned about the stability of the difluoromethyl group?
A4: While there is no definitive pH threshold universally applicable to all conditions (as temperature and nucleophile concentration also play a role), significant protonation of the pyridine ring will occur in solutions with a pH below the pKa of the corresponding pyridinium ion. The predicted pKa for 2-(difluoromethyl)-6-methylpyridine is approximately 2.25.[2] Therefore, in strongly acidic conditions (pH < 3), you should anticipate an increased rate of hydrolysis. Caution should be exercised even in moderately acidic conditions if the reaction is heated or run for an extended period.
Q5: How can I minimize the degradation of 2-(difluoromethyl)-6-methylpyridine in my acid-mediated reaction?
A5: To mitigate degradation, consider the following strategies:
-
Anhydrous Conditions: Ensure your solvents and reagents are rigorously dried to minimize the presence of water, the primary nucleophile for hydrolysis.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating in acidic media.
-
Acid Stoichiometry: Use the minimum effective amount of acid required for your transformation. A large excess of strong acid will accelerate the degradation.
-
Reaction Time: Monitor your reaction closely and quench it as soon as it reaches completion to avoid extended exposure to the acidic environment.
-
Workup Procedure: When quenching the reaction, consider neutralizing the acid with a cooled, aqueous base as quickly as possible to bring the pH to a neutral or slightly basic range before extraction and purification.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with 2-(difluoromethyl)-6-methylpyridine.
| Observed Issue | Potential Cause | Recommended Action |
| Multiple new peaks observed in LC-MS analysis of an acidic reaction mixture. | Acid-catalyzed hydrolysis of the difluoromethyl group. | 1. Confirm the identity of the new peaks by comparing their mass with the expected degradation products (6-methylpyridine-2-carbaldehyde and 6-methylpicolinic acid).2. Implement the mitigation strategies outlined in FAQ Q5. |
| Low yield of the desired product after a reaction in strong acid. | Significant degradation of the starting material or product under the reaction conditions. | 1. Perform a time-course study of the reaction, analyzing aliquots by LC-MS or ¹⁹F NMR to determine the optimal reaction time before significant degradation occurs.2. Explore alternative, non-acidic reaction conditions if possible. |
| Difficulty in purifying the product away from a more polar impurity. | The impurity may be the highly polar 6-methylpicolinic acid. | 1. During aqueous workup, adjust the pH of the aqueous layer to be slightly acidic (pH 4-5) before extraction with an organic solvent. This should keep the carboxylic acid impurity in the aqueous layer.2. For chromatography, consider a gradient elution with a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) to ensure consistent protonation of the pyridine nitrogen on both your product and the impurity. |
Proposed Degradation Pathway
The acid-catalyzed hydrolysis of 2-(difluoromethyl)-6-methylpyridine is proposed to proceed through the following steps. The protonation of the pyridine nitrogen enhances the electrophilicity of the difluoromethyl carbon, facilitating nucleophilic attack by water.
Caption: Proposed acid-catalyzed degradation pathway.
Experimental Protocols
To assist in monitoring the stability of 2-(difluoromethyl)-6-methylpyridine and identifying potential degradation products, we provide the following analytical and experimental protocols.
Protocol 1: Forced Degradation Study
This protocol allows for a controlled assessment of the stability of the target compound under acidic conditions.
Objective: To intentionally degrade 2-(difluoromethyl)-6-methylpyridine and identify the resulting products.
Materials:
-
2-(difluoromethyl)-6-methylpyridine
-
1M Hydrochloric Acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sodium bicarbonate (NaHCO₃)
-
LC-MS system
-
¹⁹F NMR spectrometer
Procedure:
-
Prepare a stock solution of 2-(difluoromethyl)-6-methylpyridine in acetonitrile at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution and 1 mL of 1M HCl.
-
In a separate control vial, add 1 mL of the stock solution and 1 mL of water.
-
Gently vortex both vials and place them in a heating block at 60°C.
-
At time points of 0, 1, 4, 8, and 24 hours, withdraw a 100 µL aliquot from each vial.
-
Immediately quench the reaction by adding the aliquot to 900 µL of a 0.1 M sodium bicarbonate solution to neutralize the acid.
-
Analyze the quenched samples by LC-MS and ¹⁹F NMR.
Protocol 2: LC-MS Method for Monitoring Degradation
Objective: To resolve 2-(difluoromethyl)-6-methylpyridine from its potential degradation products.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detection: Positive ion mode, scanning for the m/z of the parent compound and expected degradation products.
Expected m/z values [M+H]⁺:
-
2-(Difluoromethyl)-6-methylpyridine: 144.06
-
6-Methylpyridine-2-carbaldehyde: 122.06
-
6-Methylpicolinic acid: 138.05
Protocol 3: ¹⁹F NMR for Stability Monitoring
¹⁹F NMR is a highly sensitive technique for tracking the degradation of the starting material, as the fluorine signal will diminish over time.
Objective: To quantify the remaining 2-(difluoromethyl)-6-methylpyridine.
-
Solvent: Acetonitrile-d₃ or a suitable deuterated solvent compatible with your reaction mixture.
-
Internal Standard: A known concentration of a stable fluorinated compound that does not react under the experimental conditions (e.g., trifluorotoluene).
-
Parameters:
-
Acquire a standard ¹⁹F{¹H} decoupled spectrum.
-
The difluoromethyl group (CHF₂) will appear as a doublet in the proton-coupled spectrum and a singlet in the decoupled spectrum.
-
Integrate the signal of 2-(difluoromethyl)-6-methylpyridine relative to the internal standard at each time point to determine the extent of degradation.
-
Caption: Recommended workflow for monitoring stability.
References
-
Studer, A. et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
Sources
Technical Support Center: Fluorinated Intermediates Stability
Ticket System: Open Issues
Welcome to the Fluorine Chemistry Application Support Center. Current Status: Online 🟢 Lead Scientist: Dr. A. Vance, Senior Application Specialist
You are likely here because your fluorine signal has vanished from the NMR, your reaction vessel is etched, or your product turned into a black tar during workup. Fluorine’s high electronegativity (
Below are the Troubleshooting Guides for the four most common "failure modes" reported by our users.
Module 1: The "Vanishing Fluorine" (HF Elimination)
Issue: Product decomposes during workup or purification;
The Mechanism (Why it happens)
Unlike standard alkyl halides, C-F bonds are strong, but they induce significant acidity in
- -Fluoro Amines: The lone pair on nitrogen assists in expelling fluoride.
- -Fluoro Carbonyls: The enol form is unstable and rapidly eliminates HF.
Visualizing the Failure Mode (Graphviz Diagram):
Caption: Mechanism of base-induced E1cB elimination in
Troubleshooting Protocol
| Parameter | Standard Error | Corrective Action |
| Workup pH | Quenching with sat. | Keep it Acidic: For amino-fluorides, maintain pH < 4 during extraction to protonate the amine (preventing lone-pair assisted elimination). Use |
| Chromatography | Silica gel (slightly acidic/Lewis acidic). | Deactivate Silica: Pre-treat silica with |
| Solvent | Aprotic Only: Store in |
Self-Validating Check:
-
Pass:
H-NMR shows distinct splitting patterns (e.g., for gem-difluoro). -
Fail:
H-NMR shows broad multiplets or olefinic protons; F-NMR shows a singlet at (solvated fluoride).
Module 2: The "Explosive" Deoxyfluorination
Issue: Using DAST/Deoxo-Fluor results in dark reaction mixtures, low yields, or safety concerns (exotherms).[1] Diagnosis: Thermal decomposition of the sulfur-fluorine bond and autocatalytic hydrolysis.
Expert Insight
DAST (Diethylaminosulfur trifluoride) is notoriously unstable above
Visualizing the Autocatalytic Cycle (Graphviz Diagram):
Caption: The "Death Spiral" of DAST in glassware. HF generation produces water, which consumes more reagent.
Protocol: Safe Deoxyfluorination
-
Reagent Swap (Primary Recommendation):
-
Vessel Material:
-
Mandatory: Use PFA, FEP, or PTFE (Teflon) flasks.
-
Why? Breaks the glass etching cycle described above.
-
-
Quenching (The "Inverse Addition" Rule):
-
NEVER add water to the reaction.
-
ALWAYS drip the reaction mixture into a rapidly stirring, cooled solution of saturated
. This neutralizes HF immediately as it forms.
-
Module 3: Metal-Catalyzed Defluorination
Issue: Loss of
Technical Explanation
While C-F bonds are strong, low-valent metals (especially
Prevention Strategy:
-
Ligand Selection: Use bulky, electron-rich ligands (e.g., BrettPhos , RuPhos ) to crowd the metal center and thermodynamically disfavor the formation of the M-F bond.
-
Source of
: For trifluoromethylation, avoid unstable species generated from if possible. Use stable, pre-formed reagents like (Phen)Cu-CF3 (The "Trifluoromethylator").[4]
Module 4: Storage & Handling FAQs
Q: Can I store
-
Solution: Convert them to the hydrate (stable solid) or acetal for storage. Hydrolyze back to the aldehyde immediately before use.
Q: My glassware is turning cloudy. Is my reaction ruined? A: Yes. Cloudiness indicates significant HF generation and etching. Your reaction is likely wet and the reagent is decomposed. Abort and restart in a plastic vessel with fresh anhydrous solvents.
References
-
XtalFluor Stability & Usage
-
Beaulieu, F., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters, 2009.[5]
-
-
Mechanism of C-F Bond Activation
- O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.
-
Safety of DAST/Deoxo-Fluor
-
Copper-Trifluoromethylation Reagents
-
Morimoto, H., et al. "A widely applicable trifluoromethylating reagent."[3] Angewandte Chemie International Edition, 2011.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. (1,10-フェナントロリン)(トリフルオロメチル)銅(I) 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 2-(Difluoromethyl)-6-methylpyridine
Welcome to the technical support center for the synthesis and scale-up of 2-(difluoromethyl)-6-methylpyridine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to navigate the complexities of this synthesis, from bench-scale experiments to pilot-plant production, with confidence and scientific rigor.
Strategic Overview: Synthetic Pathways to 2-(Difluoromethyl)-6-methylpyridine
The introduction of a difluoromethyl (CF₂H) group into a pyridine ring is a valuable transformation in medicinal and agricultural chemistry. For the specific target, 2-(difluoromethyl)-6-methylpyridine, several synthetic strategies can be envisioned. The most robust and widely adopted pathway involves the deoxofluorination of a carbonyl precursor.
This guide will focus primarily on the deoxofluorination of 2-formyl-6-methylpyridine, as it represents a reliable and scalable method. Alternative routes, such as direct C-H difluoromethylation, will be discussed as emerging strategies.
Technical Support Center: Managing Moisture Sensitivity in Fluorination Reactions
Welcome to the Technical Support Center for Fluorination Chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by moisture in fluorination reactions. The introduction of fluorine can dramatically alter a molecule's properties, but the reagents used are often highly sensitive to water, leading to failed reactions, low yields, and inconsistent results.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about why moisture is a critical variable in fluorination chemistry.
Q1: Why are fluorination reactions so sensitive to water?
Many common fluorinating agents react readily with water in a process called hydrolysis.[2] This reaction consumes your expensive reagent and generates corrosive byproducts like hydrogen fluoride (HF), which can lead to unwanted side reactions or degradation of your starting material.[2][3][4] For example, popular reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are known to hydrolyze in the presence of even trace amounts of moisture.[2][3] Similarly, nucleophilic fluoride sources like potassium fluoride (KF) can be deactivated by hydration, reducing their efficacy in the desired reaction.[5]
Q2: What are the common signs of moisture contamination in my reaction?
Identifying moisture contamination early can save significant time and resources. Key indicators include:
-
Low or No Product Yield: This is the most common symptom. If the fluorinating agent is consumed by water, there is little to none left to react with your substrate.[2]
-
Formation of Alcohol Byproducts: In deoxyfluorination reactions (converting an alcohol to a fluoride), the presence of water can lead to the regeneration of the starting alcohol or other undesired hydroxylated species.[5][6]
-
Inconsistent Results: If you observe significant variability in yield and purity from one batch to another, inconsistent moisture control is a likely culprit.[7]
-
Visible Reagent Decomposition: Some liquid reagents like DAST may discolor or form solid precipitates upon exposure to moisture.[7] Clogging of syringe needles during transfer is a classic sign of hydrolysis at the needle tip.[7]
Q3: I'm using a commercially labeled "anhydrous" solvent. Isn't that sufficient?
While commercial anhydrous solvents are a good starting point, they are not always sufficient for highly sensitive fluorination reactions. The term "anhydrous" typically means the water content is below a certain threshold (e.g., <50 ppm), but this can vary. Furthermore, once a bottle is opened, it can quickly absorb atmospheric moisture.[8] For maximum reliability, it is best practice to use freshly dried solvents or to verify the water content of your solvent immediately before use.[7]
Part 2: Troubleshooting Guide for Failed Reactions
When a fluorination reaction fails, a systematic approach is needed to pinpoint the source of the problem. This guide is structured to help you diagnose the issue logically.
Problem: My reaction has a very low yield or did not work at all.
This is the most frequent issue and almost always traces back to one of three areas: reagents, solvent, or atmosphere.
Q: How can I verify my fluorinating agent's activity?
A: The most direct method is to run a control reaction with a simple substrate known to work reliably under your conditions.[7] If this control reaction also fails, it strongly suggests a problem with the reagent itself. If possible, compare the performance of your current bottle with a new, unopened one.[7] Proper storage is critical; always store moisture-sensitive reagents under a dry, inert atmosphere (like nitrogen or argon) and ensure the container is tightly sealed after each use.[7] For highly sensitive materials, storage in a glovebox is recommended.[7]
Q: How do I know if my solvent is dry enough, and what's the best way to dry it?
A: The gold standard for quantifying trace amounts of water in a solvent is Karl Fischer (KF) titration .[9][10][11] This method is highly accurate and selective for water.[10] KF titrators are available in two main types: volumetric (for water content >0.1%) and coulometric (for trace amounts from 0.0001% to 5%).[9][11]
For preparing anhydrous solvents, several methods are effective:
-
Distillation: Distilling the solvent over a suitable drying agent is a classic and effective method. The choice of agent depends on the solvent.[12][13]
-
For hydrocarbons and ethers (e.g., THF, Dioxane), sodium metal with benzophenone indicator is common. The persistent blue color of the benzophenone ketyl radical indicates an anhydrous state.[13]
-
For chlorinated solvents (e.g., DCM), calcium hydride (CaH₂) is a good choice.[12]
-
For polar aprotic solvents (e.g., DMF, DMSO), distillation from calcium hydride followed by storage over activated molecular sieves is effective.[14]
-
-
Activated Alumina Columns: Passing the solvent through a column of activated alumina is a convenient alternative to distillation for many common solvents.[7][13]
-
Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are excellent for storing previously dried solvents to maintain their anhydrous state.[12][15] Note that sieves should be activated by heating in a vacuum oven before use to remove adsorbed water.[16]
| Drying Agent | Suitable For | Unsuitable For | Key Considerations |
| CaH₂ | Ethers, hydrocarbons, chlorinated solvents | Alcohols, acids (reacts) | Reacts with water to produce H₂ gas. |
| Na/Benzophenone | Ethers, hydrocarbons | Halogenated solvents, ketones, esters | Provides a visual indicator (deep blue) of dryness.[13] |
| P₄O₁₀ | Hydrocarbons, chlorinated solvents, nitriles | Alcohols, acids, ketones (highly reactive) | Extremely efficient but can be difficult to handle.[12] |
| Molecular Sieves (3Å, 4Å) | Most organic solvents | N/A | Best for maintaining dryness. Must be activated before use.[15][16] |
| MgSO₄ / Na₂SO₄ | General pre-drying | Highly sensitive reactions | Good for removing bulk water, but not for achieving ultra-low ppm levels.[13] |
Q: I think my reaction setup is introducing moisture. What are the best practices for setting up an anhydrous reaction?
A: Establishing and maintaining an inert atmosphere is crucial. This is achieved using either a Schlenk line or a glovebox .[17][18]
Key steps include:
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water from the surfaces. This is done by either oven-drying at >125 °C for several hours (or overnight) or by flame-drying under vacuum.[7][15][16][17][19]
-
Assembling the Apparatus: Assemble the hot glassware quickly while flushing with a stream of inert gas (argon or nitrogen).[16]
-
Purging the System: The assembled apparatus, now at room temperature, must be purged of atmospheric gases. This is done by repeatedly evacuating the vessel using the Schlenk line vacuum and refilling it with inert gas.[17] This "purge-and-refill" cycle should be repeated at least three times.[17][20]
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing a failed fluorination reaction.
Caption: Workflow for setting up an anhydrous reaction using a Schlenk line.
Detailed Steps:
-
Preparation: Assemble your oven- or flame-dried glassware and connect it to the Schlenk line manifold via flexible tubing. [21]Ensure all joints are sealed.
-
First Purge Cycle:
-
Carefully open the two-way valve on your flask to the vacuum line. You should hear a slight hiss as the air is removed. Evacuate for 1-2 minutes. [20][21] * Close the valve to the vacuum line.
-
Carefully open the valve to the inert gas line. The flask will fill with nitrogen or argon. [20] * Close the valve.
-
-
Repeat: Repeat the evacuation and backfilling process two more times for a total of three cycles. [17][20]This ensures that residual atmospheric gases are reduced to a negligible level.
-
Final State: After the final backfill, leave the valve open to the inert gas line, which should be connected to an oil bubbler to maintain a slight positive pressure. This prevents air from entering the system.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum. [8][20]Add solid reagents under a positive flow of inert gas.
By rigorously controlling the purity of your materials and the integrity of your reaction atmosphere, you can overcome the challenges of moisture sensitivity and achieve consistent, high-yielding fluorination reactions.
References
- Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents. Benchchem.
- Karl Fischer water content titration. Scharlab.
- Water Determination Karl Fischer. Xylem Analytics.
- Karl Fischer titration. Wikipedia.
- Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders.
- Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. YouTube.
- Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
- Deoxyfluorination: A Detailed Overview of Recent Developments. Who we serve.
- Air-free technique. Wikipedia.
- Glove Box and Schlenk Line Techniques. Scribd.
- Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.
- Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE.
- How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube.
- 13: Gloveboxes. Chemistry LibreTexts.
- Air Free Techniques | Handling Air-Sensitive Materials. Ossila.
- Preparing Anhydrous Reagents and Equipment. Moodle@Units.
- Anhydrous Conditions. Sciencemadness Discussion Board.
- Fluorine + Water ... Products of Reaction are HF and O2 or O3. YouTube.
- Effect of water on the fluorination of a primary alkyl bromide with KF... ResearchGate.
- How To Run A Reaction: The Setup. University of Rochester.
- Alcohol to Fluoride - Common Conditions.
- Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. American Chemical Society.
- Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Publications.
- solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
- Drying solvents. Sciencemadness Wiki.
- Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. Chemistry.
- Fluorination Reactions in Flow. Professor Steven V. Ley Research Group.
Sources
- 1. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Karl Fischer water content titration - Scharlab [scharlab.com]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 13. Drying solvents and Drying agents [delloyd.50megs.com]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Air-free technique - Wikipedia [en.wikipedia.org]
- 18. scribd.com [scribd.com]
- 19. How To Run A Reaction [chem.rochester.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. jove.com [jove.com]
Technical Support Center: Optimizing Catalyst Loading for Difluoromethylation Reactions
Welcome to the Technical Support Center for optimizing catalyst loading in difluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the success of your experiments. The difluoromethyl group (-CF₂H) is a crucial motif in modern medicinal chemistry, valued for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2] Achieving efficient and reproducible difluoromethylation is therefore of paramount importance.
This resource is structured to provide practical, field-proven insights into overcoming common challenges and optimizing your reaction conditions, with a focus on catalyst loading and its interplay with other reaction parameters.
Troubleshooting Guide: Common Issues in Catalytic Difluoromethylation
This section addresses specific experimental problems in a "Symptom-Cause-Solution" format, covering various catalytic systems.
Palladium-Catalyzed Difluoromethylation
Palladium catalysis is a powerful tool for C-CF₂H bond formation, particularly with aryl (pseudo)halides and boronic acids.[3][4] However, challenges such as low yield and catalyst deactivation are common.
Symptom 1: Low or No Product Yield
-
Potential Cause 1: Inactive Catalyst. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to oxidation and loss of activity.[5]
-
Solution: Ensure the use of a fresh batch of palladium precursor and store it under an inert atmosphere. Handling the catalyst in a glovebox is highly recommended. Consider using more robust palladium pre-catalysts that are air- and moisture-stable.
-
-
Potential Cause 2: Inefficient Transmetalation or Reductive Elimination. The transfer of the difluoromethyl group to the palladium center (transmetalation) or the final product-forming step (reductive elimination) can be rate-limiting.[3] The choice of ligand is critical for facilitating these steps.[6]
-
Potential Cause 3: Poor Reagent Quality. Impurities in the aryl boronic acid or the difluoromethylating agent can poison the catalyst.[4]
-
Solution: Verify the purity of your starting materials. Recrystallize solid reagents or purify liquid reagents by distillation if necessary.
-
Experimental Protocol: General Procedure for Pd-Catalyzed Difluoromethylation of Heteroaryl Bromides [6]
-
To an oven-dried vial, add the heteroaryl bromide (0.5 mmol), [(SIPr)Ag(CF₂H)] (0.65 mmol), Pd(dba)₂ (5.0 mol%), and DPEPhos (10 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add 2.0 mL of anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at 80 °C for 6–12 hours.
-
Monitor the reaction progress by ¹⁹F NMR or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purify the crude product by column chromatography.
Copper-Catalyzed Difluoromethylation
Copper-catalyzed methods are attractive due to the lower cost of the metal. They are commonly employed for the difluoromethylation of aryl iodides and in radical-mediated processes.[7][8]
Symptom 1: Inconsistent Reaction Rates and Yields
-
Potential Cause 1: Instability of Copper Intermediates. Copper-difluoromethyl species can be unstable. The formation of cuprates like [Cu(CF₂H)₂]⁻ can act as a stable reservoir for the active species.[7]
-
Potential Cause 2: Side Reactions. In radical-based copper-catalyzed reactions, unwanted side reactions such as hydrodefunctionalization or dimerization of the starting material can occur.
-
Solution: Optimize the concentration of the radical initiator and the difluoromethylating agent. In some cases, adjusting the solvent can modulate the reactivity and selectivity.
-
Symptom 2: Substrate Scope Limitations
-
Potential Cause: Electronic Effects. In copper-catalyzed difluoromethylation of aryl iodides, electron-rich substrates may give lower yields compared to electron-deficient ones.[3]
-
Solution: For less reactive substrates, consider increasing the catalyst loading or reaction temperature. Alternatively, a different catalytic system (e.g., palladium-based) might be more suitable.
-
Nickel-Catalyzed Difluoromethylation
Nickel catalysts offer a cost-effective alternative to palladium and are particularly effective for the difluoromethylation of less reactive aryl chlorides.[10]
Symptom 1: Catalyst Deactivation
-
Potential Cause 1: Agglomeration of Nickel Particles. High reaction temperatures can lead to the sintering of nickel nanoparticles into larger, less active aggregates.[11]
-
Solution: Employ well-defined nickel pre-catalysts with robust ligands that stabilize the active nickel species. Terpyridine ligands, for example, have been shown to be effective in preventing catalyst deactivation in some systems.[10]
-
-
Potential Cause 2: Poisoning by Impurities. Like other transition metal catalysts, nickel catalysts are susceptible to poisoning by sulfur-containing impurities in the starting materials or solvents.[12]
-
Solution: Use high-purity reagents and solvents. If sulfur poisoning is suspected, a pre-treatment of the starting materials may be necessary.
-
Symptom 2: Low Yield with Aryl Chlorides
-
Potential Cause: Inefficient Oxidative Addition. The activation of the C-Cl bond is often the most challenging step.
Photoredox-Catalyzed Difluoromethylation
Visible-light photoredox catalysis enables difluoromethylation under mild conditions, often through radical pathways.[14][15]
Symptom 1: Poor Reproducibility
-
Potential Cause 1: Inconsistent Light Source and Reactor Setup. The intensity and wavelength of the light source, as well as the geometry of the reactor, can significantly impact the reaction rate and efficiency.[16]
-
Solution: Standardize the experimental setup. Use a consistent light source (e.g., blue LEDs) and ensure uniform irradiation of the reaction mixture. For larger scale reactions, consider using a continuous flow reactor for better reproducibility.[17]
-
-
Potential Cause 2: Quenching of the Excited Photocatalyst. The excited state of the photocatalyst can be quenched by various species in the reaction mixture, including oxygen or impurities.
-
Solution: Thoroughly degas the reaction mixture before irradiation. Ensure all reagents and solvents are of high purity.
-
Symptom 2: Low Quantum Yield
-
Potential Cause: Inefficient Single-Electron Transfer (SET). The redox potentials of the photocatalyst and the difluoromethylating agent may not be well-matched for efficient SET.
-
Solution: Select a photocatalyst with appropriate redox potentials for the chosen difluoromethylating agent. For example, iridium-based photocatalysts like fac-[Ir(ppy)₃] are often effective for reducing various difluoromethyl radical precursors.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for difluoromethylation reactions?
A1: The optimal catalyst loading is highly dependent on the specific reaction, substrate, and catalytic system. However, some general ranges can be provided:
| Catalytic System | Substrate Type | Typical Catalyst Loading (mol%) | Reference(s) |
| Palladium | Aryl/Heteroaryl Halides | 2 - 10 | [3][6] |
| Aryl Boronic Acids | 5 - 10 | [19] | |
| Copper | Aryl Iodides | 10 - 30 | [7][9] |
| Nickel | Aryl Chlorides/Bromides | 5 - 15 | [13] |
| Photoredox | Heterocycles | 1 - 5 | [15] |
It is always recommended to perform an initial screen of catalyst loading to find the optimal balance between reaction efficiency and cost.
Q2: How do I choose the right ligand for my palladium-catalyzed difluoromethylation?
A2: Ligand selection is crucial for a successful palladium-catalyzed difluoromethylation. The ligand influences the stability of the catalyst, the rate of oxidative addition, and the efficiency of reductive elimination.
-
For Aryl Bromides/Iodides: Bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos are often effective.[3]
-
For Heteroaryl Halides: Ligands with a wide bite angle, like Xantphos or DPEPhos, can promote the otherwise slow reductive elimination from heteroaryl palladium complexes.[6]
-
For Aryl Ketones: Simple phosphine ligands like triphenylphosphine can be effective in directing C-H difluoromethylation.[20]
A logical workflow for ligand screening can be visualized as follows:
Caption: Ligand screening workflow for palladium-catalyzed difluoromethylation.
Q3: How does the choice of solvent affect my difluoromethylation reaction?
A3: The solvent can have a profound impact on solubility, reaction rate, and selectivity.[21]
-
Polarity: Ensure all reactants, including the catalyst and difluoromethylating agent, are soluble in the chosen solvent. Polar aprotic solvents like DMSO, DMF, or acetonitrile are often good choices for reactions involving polar reagents.[21]
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols) can stabilize charged intermediates but may also deactivate nucleophiles or bases through hydrogen bonding. Aprotic solvents are generally preferred for reactions involving strong bases or nucleophiles.[21]
-
Selectivity: In radical C-H difluoromethylation, the solvent system can significantly influence regioselectivity.[3]
Q4: What are the best analytical techniques to monitor the progress of my difluoromethylation reaction?
A4: Real-time reaction monitoring is crucial for optimization.
-
¹⁹F NMR Spectroscopy: This is the most direct and powerful technique for monitoring difluoromethylation reactions. The ¹⁹F nucleus provides a clean spectroscopic window with high sensitivity, allowing for the quantification of starting materials, intermediates, and products containing the -CF₂H group.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for tracking the consumption of starting materials and the formation of products, especially for complex reaction mixtures.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds.
A general workflow for reaction monitoring can be outlined as follows:
Caption: A typical workflow for monitoring difluoromethylation reactions.
Q5: My difluoromethylating reagent seems to be unstable. What precautions should I take?
A5: The stability of the difluoromethylating reagent is a common concern.[2]
-
TMSCF₂H ((Difluoromethyl)trimethylsilane): This reagent is sensitive to moisture and should be handled under an inert atmosphere. It often requires an activator, such as a fluoride source or a strong base, for the generation of the active difluoromethylating species.[22]
-
Zn(SO₂CF₂H)₂ (DFMS): While generally a bench-stable solid, it can contain impurities. Ensure you are using a high-quality source.[3]
-
Gaseous Reagents (e.g., ClCF₂H): These require specialized equipment for safe handling and accurate dosing.
Always consult the supplier's safety data sheet (SDS) and relevant literature for handling and storage recommendations for your specific reagent.
References
-
Cahard, D. (2022). State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. Organic Chemistry Frontiers, 9(13). Retrieved from [Link]
-
Hu, J., et al. (n.d.). Selective difluoromethylation and monofluoromethylation reactions. Chemical Society Reviews. Retrieved from [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7168-7213. Retrieved from [Link]
-
Zhang, W., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 638. Retrieved from [Link]
-
Pomberger, A., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5343-5347. Retrieved from [Link]
-
Verhoog, S., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(38), 13149-13153. Retrieved from [Link]
-
Zhang, C., et al. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Communications, 53(35), 4828-4831. Retrieved from [Link]
-
Otálvaro, A. F., et al. (2020). Synthesis of L–Au(I)–CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides. Organometallics, 39(22), 4065-4070. Retrieved from [Link]
-
Al-fatish, I., et al. (2025). Deactivation and Regeneration of Nickel-Based Catalysts for Steam-Methane Reforming. ResearchGate. Retrieved from [Link]
-
Feng, J., et al. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers, 9(13), 3613-3631. Retrieved from [Link]
-
Koike, T., & Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1937-1945. Retrieved from [Link]
-
Li, G., et al. (2020). A Ligand-Enabled Palladium-Catalyzed Highly para-Selective Difluoromethylation of Aromatic Ketones. Organic Letters, 22(15), 5869-5873. Retrieved from [Link]
-
da Silva, J. F., et al. (2021). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2021(1), 7-26. Retrieved from [Link]
-
Xie, Q., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition, 56(12), 3206-3210. Retrieved from [Link]
-
Hu, J. (2025). Recent Advances in Difluoromethylation Reaction. ResearchGate. Retrieved from [Link]
-
Zhang, P., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications, 9(1), 1194. Retrieved from [Link]
-
Zhang, C., et al. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Communications, 53(35), 4828-4831. Retrieved from [Link]
-
Wang, F., et al. (n.d.). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate. Retrieved from [Link]
-
Aikawa, K., et al. (2012). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 14(11), 2732-2735. Retrieved from [Link]
-
Nielsen, M. K., et al. (2022). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal, 28(34), e202200997. Retrieved from [Link]
-
Nielsen, M. K., et al. (2022). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Pure. Retrieved from [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 52(29), 7544-7548. Retrieved from [Link]
-
Lee, S., et al. (2021). Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction. Catalysts, 11(11), 1361. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Nickel-catalyzed decarboxylative difluoromethylation and alkylation of alkenes. Organic & Biomolecular Chemistry, 18(4), 639-643. Retrieved from [Link]
-
Du, W., et al. (2023). ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. Science China Chemistry, 66(9), 2634-2639. Retrieved from [Link]
-
Ni, C., et al. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(2), 139-152. Retrieved from [Link]
-
Wang, F., et al. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Nature Communications, 12(1), 3244. Retrieved from [Link]
-
Lin, S.-Y., & Weng, T.-C. (2021). Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. Catalysts, 11(12), 1475. Retrieved from [Link]
-
Li, W., et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 27(23), 8521. Retrieved from [Link]
-
Wang, F., et al. (2021). Copper-catalyzed difluoromethyl-alkylation of alkenes Reactions were... ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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Technical Support Center: Isolating 2-(Difluoromethyl)-6-methylpyridine
Welcome to the technical support center for the workup and isolation of 2-(Difluoromethyl)-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical advice and troubleshooting strategies to ensure the successful purification of this important synthetic intermediate. This document will explain the rationale behind each step of the workup procedure, helping you to navigate the potential challenges and achieve a high purity final product.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into the workup procedure, it is crucial to understand the key physicochemical properties of 2-(Difluoromethyl)-6-methylpyridine, as these will dictate the appropriate isolation strategy.
| Property | Value | Significance for Workup |
| Molecular Weight | 143.13 g/mol | Relevant for characterization and yield calculations. |
| Predicted Boiling Point | 149.3 ± 35.0 °C[1] | A key parameter for purification by distillation. The relatively high boiling point suggests that vacuum distillation is the preferred method to prevent thermal decomposition. |
| Predicted Density | 1.128 ± 0.06 g/cm³[1] | Useful for phase separation during extraction. Being denser than water is not typical for many organic compounds, so careful observation of the layers is necessary. |
| Basicity (pKa) | Not found, but expected to be a weak base. | The pyridine nitrogen is basic and will react with acids to form a water-soluble salt. This property is fundamental to the purification strategy. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, diethyl ether) and poorly soluble in water. | Dictates the choice of extraction solvents. |
| Stability | The difluoromethyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than a trichloromethyl group.[2] | Care must be taken to avoid prolonged exposure to harsh pH conditions during the workup. |
II. Standard Workup and Isolation Protocol
This section outlines a detailed, step-by-step protocol for the workup and isolation of 2-(Difluoromethyl)-6-methylpyridine from a typical reaction mixture.
Step 1: Quenching the Reaction
The initial step is to quench the reaction to stop the desired transformation and neutralize any reactive reagents. The choice of quenching agent will depend on the specific reaction conditions. A common approach is to carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of a mild acid like ammonium chloride (NH₄Cl).
Rationale:
-
Neutralization: Many synthetic reactions are performed under acidic or basic conditions. Neutralization is essential to prevent side reactions during the workup and to ensure the target compound is in its neutral, organic-soluble form.
-
Safety: Quenching can be exothermic. Slow addition of the reaction mixture to the quenching solution with stirring and cooling is crucial to control the temperature.
Step 2: Liquid-Liquid Extraction
Once quenched, the product is extracted from the aqueous phase into an appropriate organic solvent.
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.
-
Combine all organic extracts.
Rationale:
-
Partitioning: 2-(Difluoromethyl)-6-methylpyridine, being a relatively nonpolar organic molecule, will preferentially dissolve in the organic solvent, separating it from water-soluble salts and byproducts.
-
Solvent Choice: DCM and EtOAc are common choices due to their ability to dissolve a wide range of organic compounds and their immiscibility with water.
Step 3: Washing the Combined Organic Extracts
The combined organic extracts are then washed to remove any remaining water-soluble impurities.
Procedure:
-
Wash the combined organic extracts with deionized water.
-
Follow with a wash using a saturated aqueous solution of sodium chloride (brine).
Rationale:
-
Removal of Water-Soluble Impurities: The water wash removes any remaining water-soluble reagents or byproducts.
-
Brine Wash: The brine wash helps to break up any emulsions and reduces the amount of dissolved water in the organic phase, aiding the subsequent drying step.
Step 4: Drying the Organic Phase
The washed organic phase is dried to remove residual water.
Procedure:
-
Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic extract.
-
Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.
-
Filter off the drying agent.
Rationale:
-
Water Removal: Water can interfere with subsequent purification steps, such as distillation, and can affect the final purity and yield.
Step 5: Removal of Solvent
The solvent is removed from the dried organic extract to yield the crude product.
Procedure:
-
Use a rotary evaporator to remove the bulk of the solvent under reduced pressure.
Rationale:
-
Concentration: This step isolates the crude product, which is a mixture of the desired compound and any organic-soluble impurities.
Step 6: Purification
The final step is to purify the crude product. Distillation is often the most effective method for liquid products like 2-(Difluoromethyl)-6-methylpyridine.
Procedure:
-
Vacuum Distillation: Given the predicted boiling point of ~149 °C, vacuum distillation is recommended to avoid thermal decomposition. The exact pressure and temperature will need to be optimized based on the available equipment.
Rationale:
-
Separation by Boiling Point: Distillation separates compounds based on differences in their boiling points. This is effective for removing less volatile or more volatile impurities.
III. Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the workup and purification of 2-(Difluoromethyl)-6-methylpyridine.
Q1: I'm seeing a persistent emulsion during the extraction. How can I resolve this?
A1: Emulsions are common when working with pyridine derivatives due to their ability to act as surfactants.
-
Cause: Insufficient ionic strength in the aqueous phase or vigorous shaking.
-
Solution:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.
-
Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
If the emulsion persists, you can try filtering the mixture through a pad of Celite.
-
Q2: My final product is contaminated with a starting material that is also a pyridine derivative. How can I separate them?
A2: This is a common challenge, especially if the starting material has a similar boiling point to the product.
-
Cause: Incomplete reaction and similar physical properties of the starting material and product.
-
Solution:
-
Acid Wash: You can exploit the basicity of the pyridine nitrogen. Dissolve the crude product in a non-polar organic solvent like diethyl ether. Wash this solution with a dilute acid (e.g., 1M HCl). Your product, being a pyridine derivative, will form a salt and move into the aqueous layer. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide (NaOH) and re-extract your product with an organic solvent.
-
Fractional Distillation: If the boiling points are sufficiently different, careful fractional distillation under vacuum may be effective.
-
Column Chromatography: While potentially more time-consuming, column chromatography on silica gel can be very effective for separating compounds with similar boiling points. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Q3: I suspect my product is decomposing during distillation. What should I do?
A3: Thermal decomposition can be an issue for some fluorinated compounds.
-
Cause: The distillation temperature is too high.
-
Solution:
-
Reduce the Pressure: Use a higher vacuum to lower the boiling point of your product.
-
Use a Kugelrohr Apparatus: For small quantities, a Kugelrohr apparatus can be used for short-path distillation at very low pressures, minimizing the time the compound is exposed to high temperatures.
-
Consider Alternative Purification Methods: If thermal decomposition is unavoidable, consider purification by column chromatography at room temperature.
-
Q4: My yield is very low. What are the potential causes?
A4: Low yield can be attributed to several factors throughout the workup process.
-
Cause:
-
Incomplete extraction.
-
Loss of product during washes if the pH is not optimal.
-
Decomposition of the product.
-
Physical loss during transfers.
-
-
Solution:
-
Ensure Complete Extraction: Perform at least three extractions of the aqueous layer.
-
Monitor pH: Before extraction, ensure the aqueous layer is basic to keep your pyridine derivative in its neutral, organic-soluble form.
-
Gentle Handling: Avoid overly vigorous shaking that can lead to emulsions and product loss.
-
Careful Transfers: Be meticulous when transferring solutions to minimize physical losses.
-
IV. Potential Impurities and Their Removal
Understanding the potential impurities that can arise during the synthesis of 2-(Difluoromethyl)-6-methylpyridine is key to developing an effective purification strategy.
| Potential Impurity | Origin | Recommended Removal Method |
| Unreacted Starting Materials | Incomplete reaction. | Acid wash, fractional distillation, or column chromatography. |
| Over- or Under-fluorinated Byproducts | Non-selective fluorination reaction. | Fractional distillation or column chromatography. |
| 2-Methyl-6-(monofluoromethyl)pyridine | Incomplete fluorination. | Fractional distillation (boiling points are likely to be close, so this may be challenging). |
| 2-Methyl-6-(trifluoromethyl)pyridine | Over-fluorination. | Fractional distillation. |
| 6-Methylpyridine-2-carbaldehyde | Hydrolysis of the difluoromethyl group.[2] | Can be removed by a bisulfite wash or column chromatography. |
| Pyridine N-oxides | Oxidation of the pyridine nitrogen. | Can be removed by an acid wash. |
V. Concluding Remarks
The successful isolation of 2-(Difluoromethyl)-6-methylpyridine relies on a systematic and well-reasoned workup and purification strategy. By understanding the chemical properties of the target molecule and potential impurities, researchers can anticipate and overcome the challenges that may arise. This guide provides a robust framework for achieving high purity, but it is important to remember that each reaction is unique, and some degree of empirical optimization may be necessary.
VI. References
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - RSC Publishing. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to Analytical Standards for the Quantification of 2-(Difluoromethyl)-6-methylpyridine
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of novel chemical entities is paramount. 2-(Difluoromethyl)-6-methylpyridine, a fluorinated pyridine derivative of increasing interest, presents unique analytical challenges. This guide provides an in-depth comparison of analytical standards and methodologies for its quantification, grounded in scientific principles and practical application. We will explore the nuances of method selection, the rationale behind experimental parameters, and a comparative analysis of potential standards, ensuring your analytical approach is robust, reliable, and fit for purpose.
The Analytical Imperative: Why Accurate Quantification of 2-(Difluoromethyl)-6-methylpyridine Matters
The incorporation of a difluoromethyl group into a pyridine scaffold can significantly alter a molecule's physicochemical and pharmacological properties. This modification can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. Consequently, 2-(Difluoromethyl)-6-methylpyridine is a valuable building block in the synthesis of new pharmaceuticals and agrochemicals.
Accurate quantification is critical at various stages of the development pipeline:
-
Process Chemistry: To monitor reaction kinetics, determine yield, and identify potential impurities[1].
-
Pharmacokinetic Studies: To determine absorption, distribution, metabolism, and excretion (ADME) profiles in biological matrices.
-
Toxicology: To establish safe dosage limits and understand potential side effects.
-
Quality Control: To ensure the purity and potency of the final active pharmaceutical ingredient (API).
Given the fluorine atom's high electronegativity and the difluoromethyl group's unique chemical properties, selecting an appropriate analytical standard and method is not trivial.
Choosing the Right Analytical Tool: A Comparison of GC-MS and LC-MS/MS
Two of the most powerful techniques for the quantification of small molecules are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the analyte's properties and the sample matrix.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Analyte Suitability | Ideal for volatile and semi-volatile compounds. Derivatization may be required for polar or non-volatile analytes[2]. | Versatile for a wide range of compounds, including polar, non-volatile, and thermally labile molecules[3][4]. |
| Sample Preparation | Often requires extraction and derivatization to increase volatility and improve chromatographic behavior. | Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. |
| Sensitivity | Generally offers good sensitivity, particularly with selective ionization techniques. | Often provides higher sensitivity and specificity, especially for complex matrices, due to multiple reaction monitoring (MRM). |
| Matrix Effects | Can be susceptible to matrix interference, which may affect ionization efficiency. | Prone to ion suppression or enhancement from co-eluting matrix components. |
| Recommendation for 2-(Difluoromethyl)-6-methylpyridine | Potentially suitable due to the relatively simple structure. Headspace GC-MS could be a straightforward approach[5]. | Generally the preferred method for bioanalytical applications due to its high sensitivity and specificity for complex samples[6][7]. |
Expert Insight: For early-stage process monitoring where sample matrices are relatively clean, a well-developed GC-MS method can be cost-effective and efficient. However, for bioanalytical studies or trace impurity analysis in complex matrices, the superior sensitivity and specificity of LC-MS/MS make it the more robust choice.
The Cornerstone of Quantification: Selecting an Appropriate Analytical Standard
The reliability of any quantitative analysis hinges on the quality of the analytical standard. For 2-(Difluoromethyl)-6-methylpyridine, several options can be considered, each with its own advantages and disadvantages.
Primary Reference Standard: 2-(Difluoromethyl)-6-methylpyridine
The ideal analytical standard is a highly purified and well-characterized version of the analyte itself.
-
Purity: A certificate of analysis (CoA) should be obtained from the supplier, detailing the purity (typically ≥95%) and the methods used for its determination.
-
Characterization: The identity of the standard should be confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.
-
Availability: Several chemical suppliers offer 2-(Difluoromethyl)-6-methylpyridine.
Alternative Standards: A Comparative Analysis
In situations where a certified primary standard of 2-(Difluoromethyl)-6-methylpyridine is unavailable or cost-prohibitive, or for use as an internal standard, structurally similar compounds can be considered.
| Alternative Standard | Structure | Rationale for Consideration | Potential Drawbacks |
| 2-Fluoro-6-methylpyridine | C₆H₆FN | Structurally similar, commercially available with well-documented properties[8]. | Different functional group may lead to variations in chromatographic retention and mass spectrometric fragmentation. |
| 2-(Bromomethyl)-6-methylpyridine | C₇H₈BrN | Similar pyridine core, but the bromomethyl group will significantly alter its chemical behavior[9]. | The reactivity of the bromomethyl group could lead to instability. |
| 2-(Chloromethyl)-6-methylpyridine | C₇H₈ClN | Another halogenated analog with a similar core structure[10]. | The chloromethyl group is also reactive and may pose stability challenges. |
| Isotopically Labeled 2-(Difluoromethyl)-6-methylpyridine (e.g., d₃-methyl) | C₇H₄D₃F₂N | The ideal internal standard, as it co-elutes with the analyte and compensates for matrix effects and variations in sample processing. | Often requires custom synthesis and can be expensive. |
Recommendation: For accurate quantification, the use of a certified reference standard of 2-(Difluoromethyl)-6-methylpyridine is strongly recommended. For use as an internal standard in LC-MS/MS analysis, an isotopically labeled version is the gold standard. If an isotopically labeled standard is not feasible, 2-fluoro-6-methylpyridine could be a suitable alternative, provided that its chromatographic behavior and ionization efficiency are carefully evaluated relative to the analyte.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be starting points for method development and validation. All analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose[11].
Quantification by LC-MS/MS
This method is recommended for the quantification of 2-(Difluoromethyl)-6-methylpyridine in complex matrices such as plasma or tissue homogenates.
Experimental Workflow:
Caption: LC-MS/MS workflow for the quantification of 2-(Difluoromethyl)-6-methylpyridine.
Step-by-Step Protocol:
-
Standard Preparation:
-
Prepare a stock solution of 2-(Difluoromethyl)-6-methylpyridine (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water.
-
Prepare a stock solution of the internal standard (e.g., isotopically labeled 2-(Difluoromethyl)-6-methylpyridine or 2-fluoro-6-methylpyridine) at 1 mg/mL in methanol. Prepare a working internal standard solution at an appropriate concentration.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of the working internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Phenomenex Kinetex F5 (pentafluorophenyl) 2.6 µm, 100 Å, 100 x 2.1 mm[3].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient should be developed to ensure good separation from matrix components. A starting point could be 5% B held for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: These must be optimized by infusing the standard solutions. For 2-(Difluoromethyl)-6-methylpyridine (MW: 143.14), the precursor ion would likely be [M+H]⁺ at m/z 144.1. Fragmentation would need to be determined experimentally.
-
Quantification by GC-MS
This method is suitable for the analysis of 2-(Difluoromethyl)-6-methylpyridine in simpler matrices, such as reaction mixtures or formulated products.
Experimental Workflow:
Caption: GC-MS workflow for the quantification of 2-(Difluoromethyl)-6-methylpyridine.
Step-by-Step Protocol:
-
Standard Preparation:
-
Prepare a stock solution of 2-(Difluoromethyl)-6-methylpyridine (1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Prepare a series of working standard solutions by serial dilution.
-
Select a suitable internal standard that is not present in the sample matrix and has good chromatographic properties (e.g., a deuterated analog or a compound with similar volatility and polarity)[12][13]. Prepare a working solution of the internal standard.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a known volume of the chosen solvent.
-
Add a fixed amount of the internal standard solution to all standards and samples.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The characteristic ions for 2-(Difluoromethyl)-6-methylpyridine would need to be determined from the full scan mass spectrum of the standard.
-
Method Validation: Ensuring Trustworthiness
A self-validating system is crucial for regulatory compliance and data integrity. Any analytical method developed for the quantification of 2-(Difluoromethyl)-6-methylpyridine must be validated according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics[14][15].
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations is recommended to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion and Future Perspectives
The accurate quantification of 2-(Difluoromethyl)-6-methylpyridine is achievable with careful consideration of the analytical methodology and the selection of appropriate standards. While LC-MS/MS offers superior performance for complex biological matrices, GC-MS can be a viable alternative for simpler samples. The use of a certified primary reference standard of the analyte is paramount for achieving the highest level of accuracy. As the use of fluorinated pyridines in drug discovery and development continues to grow, the development of robust and validated analytical methods will remain a critical component of successful research and commercialization.
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Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. PubMed. [Link]
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2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. PMC - NIH. [Link]
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LC-MS (a) and MS/MS (b) spectra of VI in positive ESI mode. (b) Precursor ion at m/z 806 with a collision energy of 20 V. ResearchGate. [Link]
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2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. PubMed. [Link]
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A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
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2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites | Request PDF. ResearchGate. [Link]
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(PDF) Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. ResearchGate. [Link]
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Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS | Request PDF. ResearchGate. [Link]
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Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]
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A Tale of Two Fluorines: A Comparative Guide to the Bioactivity of 2-(Difluoromethyl)-6-methylpyridine and 2-fluoro-6-methylpyridine
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of optimizing biological activity. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target engagement.[1][2][3] This guide provides an in-depth comparison of two closely related fluorinated building blocks: 2-(Difluoromethyl)-6-methylpyridine and 2-fluoro-6-methylpyridine. While differing by only a single hydrogen and fluorine atom, the resulting disparities in their electronic nature and conformational preferences can lead to significant divergences in their ultimate biological profiles.
This analysis will delve into the fundamental chemical differences between the monofluoromethyl and difluoromethyl groups and extrapolate these to predict their influence on bioactivity. We will explore expected differences in metabolic stability and target interactions, supported by established principles in medicinal chemistry. Furthermore, this guide will present standardized experimental protocols for researchers to empirically validate these hypotheses in their own laboratories.
The Subtle Yet Significant Influence of Fluorine Substitution
The introduction of a single fluorine atom versus a difluoromethyl group onto the 2-position of a 6-methylpyridine core imparts distinct electronic and steric characteristics. The lone fluorine in 2-fluoro-6-methylpyridine acts primarily as a strong electron-withdrawing group through induction, influencing the pKa of the pyridine nitrogen and the reactivity of the aromatic ring.[4][5]
Conversely, the difluoromethyl group in 2-(difluoromethyl)-6-methylpyridine, while also electron-withdrawing, introduces additional complexities. The CHF2 group is significantly more lipophilic than a single fluorine atom and possesses the ability to act as a hydrogen bond donor, a property not shared by the monofluorinated counterpart.[6][7] This capacity for hydrogen bonding can introduce novel interactions with biological targets.[6] Moreover, the difluoromethyl group has been successfully employed as a bioisosteric replacement for other functional groups like pyridine-N-oxide, in some cases enhancing biological activity.[8]
A Comparative Overview of Physicochemical and Biological Properties
To facilitate a direct comparison, the following table summarizes the predicted and known properties of 2-(Difluoromethyl)-6-methylpyridine and 2-fluoro-6-methylpyridine. These predictions are based on established principles of physical organic and medicinal chemistry.[9][10]
| Property | 2-(Difluoromethyl)-6-methylpyridine | 2-fluoro-6-methylpyridine | Rationale for Predicted Differences |
| Molecular Weight | 143.12 g/mol | 111.12 g/mol [11] | The addition of a second fluorine atom and a carbon in the difluoromethyl group results in a higher molecular weight. |
| LogP (Lipophilicity) | Higher | Lower | The difluoromethyl group is more lipophilic than a single fluorine atom, which is expected to increase the LogP value. |
| pKa of Pyridine Nitrogen | Lower | Higher | Both substituents are electron-withdrawing, which lowers the basicity of the pyridine nitrogen compared to 2-methylpyridine. The difluoromethyl group is generally a stronger electron-withdrawing group, leading to a lower pKa. |
| Hydrogen Bonding Potential | Donor | Acceptor | The C-H bond in the difluoromethyl group is polarized and can act as a hydrogen bond donor.[6][7] The fluorine atom in the 2-fluoro derivative can act as a hydrogen bond acceptor. |
| Metabolic Stability | Potentially Higher | Potentially Lower | The C-F bond is exceptionally stable. Polyfluorination, as in the difluoromethyl group, can reduce the susceptibility of the molecule to oxidative metabolism by lowering the energy of the highest occupied molecular orbital (HOMO).[9][10] |
| Target Interaction Profile | Potential for novel H-bond donor interactions | Primarily electrostatic and hydrophobic interactions | The ability of the difluoromethyl group to act as a hydrogen bond donor can lead to unique binding modes with target proteins.[6][7] |
Proposed Experimental Workflow for Bioactivity Comparison
To empirically validate the predicted differences in bioactivity between these two compounds, a structured experimental workflow is essential. The following diagram illustrates a logical progression of experiments, from initial physicochemical characterization to in vitro biological evaluation.
Caption: A stepwise experimental workflow for the comparative bioactivity assessment of fluorinated pyridines.
Detailed Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Test compounds (2-(Difluoromethyl)-6-methylpyridine and 2-fluoro-6-methylpyridine)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control (e.g., Verapamil)
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds and positive control in DMSO (10 mM).
-
In a 96-well plate, add phosphate buffer, HLM solution (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the metabolic half-life and intrinsic clearance from the disappearance rate of the parent compound.
Rationale for Experimental Choices:
-
Human Liver Microsomes: These contain a high concentration of cytochrome P450 enzymes, the major enzymes responsible for drug metabolism.
-
NADPH Regenerating System: This is required to sustain the activity of CYP450 enzymes.
-
LC-MS/MS Analysis: This provides a sensitive and specific method for quantifying the parent compound in a complex biological matrix.
Target Binding Assay using Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (KD) and kinetics (ka, kd) of the test compounds to a specific protein target.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein
-
Test compounds
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein onto the surface of a sensor chip according to the manufacturer's instructions.
-
Prepare a series of dilutions of the test compounds in the running buffer.
-
Inject the test compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to measure association and dissociation.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and calculate the equilibrium dissociation constant (KD).
Rationale for Experimental Choices:
-
Surface Plasmon Resonance: This label-free technique allows for the real-time measurement of binding events, providing detailed information on binding affinity and kinetics.
-
CM5 Sensor Chip: This is a commonly used sensor chip for the covalent immobilization of proteins.
-
Kinetic Analysis: This provides a more detailed understanding of the binding interaction than endpoint assays.
Concluding Remarks
The choice between incorporating a monofluoromethyl or a difluoromethyl group into a lead compound is a nuanced decision that can have profound consequences for its biological activity. While 2-fluoro-6-methylpyridine offers a simple and effective means of introducing a fluorine atom to modulate basicity and metabolic stability, 2-(difluoromethyl)-6-methylpyridine presents a more multifaceted tool. Its increased lipophilicity and unique ability to act as a hydrogen bond donor can unlock novel binding interactions and potentially lead to enhanced potency and selectivity. The experimental framework provided in this guide offers a systematic approach for researchers to dissect these differences and make informed decisions in the design of next-generation bioactive molecules.
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- Pipzine Chemicals. (n.d.). 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China.
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- ResearchGate. (2025, August 7). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES.
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The Strategic Advantage of the Difluoromethyl Group: A Comparative Guide to 2-(Difluoromethyl)-6-methylpyridine
Introduction: The Enduring Quest for Precision in Drug Design
In the intricate world of medicinal chemistry, the strategic incorporation of fluorine atoms has become an indispensable tool for fine-tuning the properties of drug candidates.[1][2] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, often transforming a promising lead into a clinical success.[2] While the trifluoromethyl (CF₃) group has long been a mainstay, a more nuanced understanding of fluorine's effects has brought other fluorinated motifs to the forefront.[3] Among these, the difluoromethyl (CF₂H) group is emerging as a uniquely versatile substituent, offering a distinct set of properties that can overcome challenges associated with its perfluorinated cousin.[3]
This guide provides an in-depth comparison of 2-(difluoromethyl)-6-methylpyridine with other key fluorinated building blocks, particularly its trifluoromethyl analog, 2-(trifluoromethyl)-6-methylpyridine, and the ring-fluorinated isomer, 2-fluoro-6-methylpyridine. We will explore the subtle yet significant differences in their physicochemical properties, reactivity, and metabolic profiles, supported by experimental data and established scientific principles, to guide researchers in making informed decisions for their drug discovery programs.
The Difluoromethyl Group: More Than Just a "Lesser" Trifluoromethyl
The CF₂H group is not merely a less lipophilic version of the CF₃ group. Its defining feature is the presence of a C-H bond, which, while seemingly minor, imparts a remarkable set of characteristics that set it apart.
A Unique Hydrogen Bond Donor
The two highly electronegative fluorine atoms render the hydrogen atom in the CF₂H group significantly acidic, allowing it to function as a hydrogen bond donor.[4] This capability is absent in the CF₃ group. This allows the CF₂H moiety to act as a bioisostere for key functional groups like hydroxyl (OH), thiol (SH), and amine (NH) groups, enabling it to engage in crucial hydrogen-bonding interactions with protein targets.[4] Experimental studies on difluoromethyl anisoles have quantified this hydrogen bond donating ability, finding it to be on a scale similar to thiophenols and anilines.[5]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: The CF₂H group as a hydrogen bond donor bioisostere.
This bioisosteric potential has been demonstrated in practice. For instance, in the development of quorum sensing inhibitors, 2-difluoromethylpyridine was shown to be an effective bioisosteric replacement for pyridine-N-oxide, a functionality that can sometimes pose metabolic liabilities. The resulting compounds showed similar or even improved activity, highlighting the value of the CF₂H group in mimicking key interactions while improving drug-like properties.[6]
A Finer Touch on Lipophilicity and Basicity
The introduction of fluorine generally increases lipophilicity (LogP). However, the degree of this increase is highly dependent on the specific fluorinated group. The CF₂H group offers a more moderate increase in lipophilicity compared to the CF₃ group. This can be a significant advantage in drug design, where excessive lipophilicity can lead to poor solubility, off-target effects, and rapid metabolism.
Furthermore, the electron-withdrawing nature of these groups affects the basicity (pKa) of the pyridine nitrogen. The stronger inductive effect of the CF₃ group is expected to lower the pKa of the pyridine more significantly than the CF₂H group, making it less basic. This can have profound implications for salt formation, solubility, and interactions with biological targets.
Comparative Analysis of Key Building Blocks
To provide a clear comparison, the following table summarizes the key physicochemical properties of 2-(difluoromethyl)-6-methylpyridine and its analogs. It is important to note that where direct experimental data for the 6-methyl derivatives is unavailable, values for the parent pyridines are provided, or data is computationally derived, as indicated.
| Property | 2-(Difluoromethyl)-6-methylpyridine | 2-(Trifluoromethyl)-6-methylpyridine | 2-Fluoro-6-methylpyridine |
| Molecular Weight | ~143.13 g/mol | 161.12 g/mol [6] | 111.12 g/mol |
| Calculated LogP | ~1.7 (estimated) | 2.2[6] | 1.2 |
| pKa (Predicted) | ~2.5 - 3.0 (estimated) | ~1.5 - 2.0 (estimated) | ~0.3 (for 2-fluoropyridine)[8] |
| H-Bonding | Donor (C-H) & Acceptor (N) | Acceptor (N, F) | Acceptor (N, F) |
| Key Feature | H-bond donor, moderate lipophilicity | Strong electron withdrawal, high lipophilicity | Reactive site for nucleophilic substitution |
Note: Estimated values are based on data from parent compounds and known substituent effects. Predicted pKa values are based on computational models and the known effects of electron-withdrawing groups on pyridine basicity.
Impact on Metabolic Stability: A Tale of Two Fluorinated Groups
One of the primary reasons for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites of oxidative metabolism.[9] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by cytochrome P450 (CYP) enzymes.
While both CF₂H and CF₃ groups can block metabolism at the site of introduction, their broader impact on the molecule's metabolic profile can differ. Replacing a methyl group with a trifluoromethyl group is a well-established strategy to prevent benzylic oxidation.[10] The CF₃ group's strong electron-withdrawing effect can also deactivate adjacent aromatic rings towards oxidative metabolism.
The CF₂H group also effectively blocks metabolism at the point of attachment. However, its less pronounced electron-withdrawing effect compared to the CF₃ group may have a more subtle influence on the metabolism of distal parts of the molecule. In some cases, the CF₂H group has been shown to confer slightly greater metabolic stability than the CF₃ group in certain scaffolds, though this is highly context-dependent.[11] A general experimental protocol for assessing metabolic stability is provided below.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a general framework for comparing the metabolic stability of different fluorinated building blocks once incorporated into a parent molecule.
-
Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (HLM) (final concentration 0.5 mg/mL) and a NADPH regenerating system in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound (e.g., a derivative of 2-(difluoromethyl)-6-methylpyridine or its analog) to a final concentration of 1 µM to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) by plotting the natural logarithm of the percentage of remaining parent compound against time.[12][13]
Synthetic Accessibility and Reactivity
The choice of a building block is also governed by its synthetic accessibility and its reactivity in key transformations, such as cross-coupling reactions.
Synthesis of Fluorinated Pyridines
2-(Trifluoromethyl)-6-methylpyridine: This building block is typically synthesized from 2-chloro-6-methylpyridine. The methyl group is first chlorinated to a trichloromethyl group, followed by a halogen exchange (HALEX) reaction using a fluoride source like HF.[11]
2-Fluoro-6-methylpyridine: This can be prepared from 2-amino-6-methylpyridine via a Balz-Schiemann reaction or from 2-chloro-6-methylpyridine via nucleophilic aromatic substitution with a fluoride salt.
2-(Difluoromethyl)-6-methylpyridine: The synthesis of this building block is less commonly reported. A plausible and effective laboratory-scale synthesis involves the deoxyfluorination of 2-formyl-6-methylpyridine. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this transformation.[14] Deoxo-Fluor® is often preferred for its greater thermal stability.[14]
Experimental Protocol: Synthesis of 2-(Difluoromethyl)-6-methylpyridine
This protocol is based on established methods for the deoxyfluorination of aldehydes.
-
Dissolve Substrate: Dissolve 2-formyl-6-methylpyridine (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool Reaction: Cool the solution to -78°C using a dry ice/acetone bath.
-
Add Reagent: Slowly add Deoxo-Fluor® (1.5 eq) to the cooled solution.
-
Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(difluoromethyl)-6-methylpyridine.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Synthetic workflow for 2-(difluoromethyl)-6-methylpyridine.
Reactivity in Cross-Coupling Reactions
The electronic nature of the fluorinated substituent can influence the reactivity of the pyridine ring in transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of fluorinated pyridines generally makes them good coupling partners in reactions like the Suzuki-Miyaura coupling.[6] However, the specific fluorine substituent can affect the reactivity of other positions on the ring. For instance, the C-F bond in 2-fluoropyridines can undergo oxidative addition with palladium catalysts, making it a reactive handle for cross-coupling.[10] The CF₂H and CF₃ groups, being on the methyl substituent, will primarily exert their influence through electronic effects on the pyridine ring itself, potentially modulating its reactivity in couplings involving other leaving groups on the ring.
Conclusion: Choosing the Right Tool for the Job
The choice between 2-(difluoromethyl)-6-methylpyridine and other fluorinated building blocks is a strategic decision that should be guided by the specific goals of the drug discovery program.
-
2-(Difluoromethyl)-6-methylpyridine is the ideal choice when the goal is to introduce a metabolically stable group that can also act as a hydrogen bond donor , serving as a bioisostere for polar functional groups. Its moderate lipophilicity makes it a valuable tool for optimizing solubility and permeability while avoiding the pitfalls of excessive lipophilicity.
-
2-(Trifluoromethyl)-6-methylpyridine remains the building block of choice for achieving a maximal increase in metabolic stability and lipophilicity through a strong, electron-withdrawing, and sterically compact group. It is particularly effective at blocking oxidative metabolism.
-
2-Fluoro-6-methylpyridine offers a different strategic advantage, providing a reactive handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while also modulating the electronic properties of the pyridine ring.
By understanding the distinct properties and reactivity profiles of these valuable building blocks, medicinal chemists can make more rational and effective decisions in the design and synthesis of next-generation therapeutics.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl bioisostere: examining the “lipophilic hydrogen bond donor” concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
-
Yeffet, D., Gnaim, S., & Zafrani, Y. (2019). CF₂H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH₃?. The Journal of Organic Chemistry, 84(13), 8619–8627. [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Difluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Diana, G. D., Ruddat, V., Nitz, T. J., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355–1371. [Link]
-
Xing, L., Blakemore, D. C., Narayanan, A., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(4), 715–726. [Link]
-
Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron, 94, 132225. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]
- Perloff, E. S., Crocker, R. M., Dandeneau, A. A., et al. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. BD Biosciences.
-
PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Meanwell, N. A. (2018). A perspective on the properties of fluorinated compounds: 10 years on. Journal of Medicinal Chemistry, 61(22), 9837-9874.
-
PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Phillips, A. J., Uto, Y., Wipf, P., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]
-
Graton, J., Le Questel, J. Y., & Linclau, B. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(3), 2095–2107. [Link]
Sources
- 1. 2-(Difluoromethyl)pyridine 97 114468-01-8 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
Validating the Structure of Synthesized 2-(Difluoromethyl)-6-methylpyridine
Executive Summary: The Structural Integrity Challenge
In medicinal chemistry, the difluoromethyl group (-CF₂H) has emerged as a critical bioisostere for hydroxyl (-OH) and thiol (-SH) groups, acting as a lipophilic hydrogen bond donor [1]. However, the synthesis of 2-(Difluoromethyl)-6-methylpyridine (CAS: 1029691-30-2) presents unique validation challenges.
Unlike simple alkylations, the introduction of the -CF₂H moiety—whether via radical functionalization (Minisci-type) or deoxofluorination of aldehydes—often yields complex mixtures. Common "alternatives" (impurities and isomers) that mimic the target product include:
-
Regioisomers: 2-(Difluoromethyl)-4-methylpyridine (radical selectivity issues).
-
Oxidation States: Unreacted aldehyde precursors or over-fluorinated trifluoromethyl analogs.
-
Defects: Monofluoromethyl (-CH₂F) by-products.
This guide outlines a self-validating analytical workflow to definitively distinguish 2-(Difluoromethyl)-6-methylpyridine from these structural mimics, comparing the efficacy of ¹⁹F NMR , ¹H NMR , and GC-MS .
Comparative Analysis: Target vs. Alternatives
To validate the structure, one must prove not just what is present, but what is absent. The following table contrasts the analytical signature of the target compound against its most common synthetic impurities.
Table 1: Analytical Discrimination Matrix
| Feature | Target: 2-(Difluoromethyl)-6-methylpyridine | Alternative: 2-Methyl-6-trifluoromethylpyridine | Alternative: 6-Methylpicolinaldehyde | Alternative: Regioisomer (2,4-subst) |
| ¹⁹F NMR Signal | Doublet ( | Singlet ( | Silent (No Signal) | Doublet (similar shift, distinct coupling) |
| ¹H NMR (-CF₂H) | Triplet ( | Absent | Absent (Aldehyde proton @ 10.0 ppm) | Triplet present |
| ¹H NMR (Aromatic) | d, t, d (3 contiguous protons, symmetric coupling) | d, t, d | d, t, d | s, d, d (Isolated proton pattern) |
| GC-MS (Frag) | M+ 143 , Base peak often M-51 (-CF₂H) | M+ 161 | M+ 121 | M+ 143 (Identical Mass) |
Analyst Insight: Mass Spectrometry alone is insufficient for validation. Both the target and its regioisomers share the same molecular weight (143.14 g/mol ). ¹⁹F NMR is the definitive "fingerprint" method due to the characteristic geminal coupling (
).
Validation Workflow & Protocols
Protocol A: The "Specificity Engine" (¹⁹F and ¹H NMR)
This protocol relies on the J-coupling relationship between the fluorine atoms and the single geminal proton. This relationship is self-validating: if the ¹⁹F signal is not a doublet, and the ¹H signal is not a triplet with matching constants, the structure is incorrect.
Reagents:
-
Solvent: CDCl₃ (99.8% D) or DMSO-d₆.
-
Internal Standard (Optional):
-Trifluorotoluene ( -63 ppm).
Step-by-Step Methodology:
-
Sample Prep: Dissolve ~10 mg of synthesized oil in 0.6 mL CDCl₃. Filter through a cotton plug to remove inorganic salts (KF/Zn salts from synthesis).
-
¹⁹F Acquisition: Acquire a proton-coupled ¹⁹F spectrum (do not use proton decoupling like {1H}).
-
¹H Acquisition: Acquire a standard 16-scan ¹H spectrum.
-
Target Signal: Look for the -CF₂H proton at
6.5–6.7 ppm. It must appear as a triplet ( ) with Hz. -
Symmetry Check: Verify the methyl group singlet at
2.5–2.6 ppm (3H) and the aromatic region integrating to 3H.
-
-
Causality Check: If the ¹⁹F signal is a singlet, you have likely made the trifluoromethyl analog or a salt. If the ¹H triplet is missing but the methyl is present, check for the aldehyde peak (
10.0 ppm).
Protocol B: Fragmentation Confirmation (GC-MS)
While NMR confirms connectivity, GC-MS confirms the fluorination state and absence of heavy impurities.
Methodology:
-
Column: HP-5ms or equivalent (30m x 0.25mm).
-
Inlet: 250°C, Split 20:1.
-
Gradient: 50°C (hold 2 min)
250°C at 20°C/min. -
Interpretation:
-
Molecular Ion (M+): 143 m/z.
-
Diagnostic Loss: Look for the [M-51] peak (143 - 51 = 92 m/z), corresponding to the loss of the -CF₂H group. This is a primary fragmentation pathway for difluoromethyl arenes [3].
-
Impurity Check: Scan for M+ 121 (Aldehyde) or M+ 161 (-CF₃ analog).
-
Logical Visualization: The Validation Decision Tree
The following diagram illustrates the logic flow for accepting or rejecting a synthesized batch based on spectral data.
Caption: Decision tree for validating 2-(Difluoromethyl)-6-methylpyridine using sequential NMR logic to rule out specific synthetic failure modes.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Kanishchev, O. S., & Dolbier, W. R. (2015).[3] Synthesis and characterization of 2-pyridylsulfur pentafluorides. Angewandte Chemie International Edition. Link (Provides comparative spectral data for fluorinated pyridines).
-
Ji, Y., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry (Supporting Info).[4] Link (Contains specific NMR/MS fragmentation data for 2-difluoromethylpyridine derivatives).
-
Sigma-Aldrich. (n.d.).[5] 2-Fluoro-6-methylpyridine Product Specification. Link (Reference for starting material spectral exclusion).
Sources
The Strategic Advantage of the Difluoromethylpyridine Moiety: A Comparative Efficacy Guide
The following guide provides an in-depth technical analysis of the difluoromethylpyridine moiety in drug development, focusing on its efficacy, physicochemical advantages, and comparative performance against standard therapeutic alternatives.
Executive Summary: The "Lipophilic Hydrogen Bond Donor"
The incorporation of the difluoromethylpyridine (DFMP) moiety represents a precision strategy in modern medicinal chemistry. Unlike the ubiquitous trifluoromethyl group (–CF₃), which acts purely as a metabolic block and lipophilicity enhancer, the difluoromethyl group (–CF₂H) functions as a lipophilic hydrogen bond donor .
When attached to a pyridine ring, this moiety offers a unique "Goldilocks" profile:
-
Bioisosterism: It effectively mimics the electronics and H-bond capability of Pyridine-N-Oxides and Phenols while mitigating their metabolic instability (e.g., reduction of N-oxides in vivo).[1]
-
Metabolic Shielding: The C–F bonds protect the pyridine ring from oxidative metabolism while the H-atom remains available for specific active-site interactions (e.g., with backbone carbonyls).
-
Selectivity: In metalloenzyme inhibitors (e.g., CYP51), the moiety modulates the basicity of the pyridine nitrogen, enhancing selectivity for pathogen enzymes over human homologs.
Primary Case Study: Oteseconazole (Vivjoa™)
Drug Class: Tetrazole Antifungal (CYP51 Inhibitor) Indication: Recurrent Vulvovaginal Candidiasis (RVVC) Moiety Context: Oteseconazole contains a 2-pyridyl-difluoromethylene unit.[1] While strictly a difluoromethylene linker rather than a terminal difluoromethyl group, this scaffold leverages the same electronic deactivation of the pyridine ring to achieve superior selectivity.
Comparative Efficacy: Oteseconazole vs. Fluconazole
The "ultraVIOLET" Phase 3 trial provided head-to-head data comparing Oteseconazole with the standard of care, Fluconazole.
Table 1: Efficacy and Selectivity Profile
| Parameter | Oteseconazole (DFMP-scaffold) | Fluconazole (Triazole SoC) | Performance Delta |
| Recurrence Rate (50 Weeks) | 5.1% | 42.2% | ~8x Reduction in recurrence |
| Therapeutic Cure (Day 28) | 66.9% | 45.9% | +21% Superiority |
| Fungal CYP51 Affinity (Kd) | <39 nM | ~100 nM | Higher Potency |
| Selectivity (Fungal vs. Human CYP) | >2,000-fold | Moderate | Drastically Reduced DDI Risk |
| Half-Life | ~138 Days | ~30 Hours | Enables "Loading Dose" Regimen |
Mechanism of Superiority
The efficacy gap is driven by the structural rigidity and electronic properties of the fluorinated pyridine scaffold.
-
Traditional Azoles (Fluconazole): Rely on a triazole ring that binds the heme iron. This often leads to off-target binding of human CYP450 enzymes (liver toxicity/DDIs).
-
Oteseconazole: The difluoromethylene-pyridine unit creates a specific geometric orientation that fits tightly into the fungal CYP51 pocket but sterically clashes with human CYP enzymes. The fluorine atoms withdraw electron density, fine-tuning the pKa of the metal-binding tetrazole to optimize iron coordination strength without incurring metabolic liability.
Emerging Candidate: RP-2119 (Polθ ATPase Inhibitor)
Status: Preclinical/Early Clinical Candidate (Oncology) Target: DNA Polymerase Theta (Polθ) – Synthetic Lethality in BRCA-deficient tumors.[1]
In the optimization of RP-2119, the 2-(difluoromethyl)pyridine moiety was explicitly compared to nitrile (-CN) and trifluoromethyl (-CF₃) analogs to solve a "Metabolic Stability vs. CYP Inhibition" trade-off.[1]
Table 2: SAR Optimization of the Pyridine 2-Position
| Analog Substituent | Polθ Potency (IC₅₀) | Human Hepatocyte Clearance (CLint) | CYP3A4 Inhibition | Outcome |
| -CN (Nitrile) | High (<10 nM) | High (Rapid Clearance) | Low | Failed: Poor Stability |
| -CF₃ (Trifluoromethyl) | High (<10 nM) | Low (Stable) | High (Potent Inhibitor) | Failed: DDI Risk |
| -CF₂H (Difluoromethyl) | High (<10 nM) | Low (Stable) | Low | Selected: Optimal Profile |
Analysis: The -CF₂H group provided the metabolic stability of the -CF₃ group (blocking the labile 2-position) but, crucially, its hydrogen bond donor capacity (C-F---H-N interactions) reduced the lipophilicity just enough to prevent the non-specific hydrophobic binding that drives CYP3A4 inhibition.
Bioisosteric Logic: The "Bridging Hypothesis"
A critical application of the 2-difluoromethylpyridine moiety is replacing unstable Pyridine-N-Oxides .[1][2]
Pathway Visualization
The following diagram illustrates the mechanistic logic of replacing Pyridine-N-Oxide with 2-Difluoromethylpyridine to improve drug-like properties (DMPK).
Caption: Transition from metabolic liability (N-Oxide) to stable efficacy (Difluoromethylpyridine) via bioisosteric replacement.
Experimental Protocols for Validation
Protocol: Competitive CYP51 Binding & Selectivity Assay
To validate the selectivity advantage of the difluoromethylpyridine moiety (as seen in Oteseconazole), use this spectrophotometric binding assay.
Reagents:
-
Recombinant Candida albicans CYP51 and Human CYP51 (e.g., CYP3A4).
-
Buffer: 100 mM potassium phosphate (pH 7.4), 10% glycerol.
-
Ligand: Test compound (DFMP analog) vs. Reference (Fluconazole).
Workflow:
-
Baseline Correction: Dilute enzyme to 1 µM in buffer. Record baseline UV-Vis spectrum (350–500 nm).[1]
-
Titration: Add ligand in stepwise increments (0.1 µM to 10 µM).
-
Spectral Shift: Monitor the Type II binding spectrum (shift from ~418 nm to ~425 nm), indicating nitrogen coordination to heme iron.
-
Quantification: Plot the difference in absorbance (
) against ligand concentration. -
Calculation: Fit data to the Morrison equation to determine
.-
Success Criterion: The DFMP compound should show
and (Selectivity > 400-fold).
-
Protocol: Late-Stage Difluoromethylation of Pyridines
Synthesizing the moiety for SAR studies often requires late-stage functionalization of existing pyridine leads.[1]
Reaction Class: Minisci-type Radical Substitution.[1] Reagents:
-
Reagent: Zinc difluoromethanesulfinate (DFMS) (Baran’s Reagent).[2]
-
Oxidant: tert-Butyl hydroperoxide (TBHP).[1]
-
Solvent: DCM/Water (biphasic).
Steps:
-
Dissolve substrate (1 equiv) and DFMS (3 equiv) in DCM:H₂O (1:1).
-
Cool to 0°C. Add TFA (1 equiv) to protonate the pyridine (activates the ring for radical attack).
-
Slowly add TBHP (3 equiv) over 10 minutes.
-
Stir at RT for 12 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
-
Purification: The -CF₂H group significantly alters polarity; use reverse-phase HPLC if silica separation is difficult.[1]
-
Validation: Confirm -CF₂H triplet in ¹H NMR (~6.5 ppm,
).
References
-
FDA Approval Package (Vivjoa). "Clinical Pharmacology and Biopharmaceutics Review: Oteseconazole." U.S. Food and Drug Administration. Link
-
Martens, M. G., et al. (2022). "Phase 3 Study of Oteseconazole for the Treatment of Recurrent Vulvovaginal Candidiasis (ultraVIOLET)." Communications Medicine. Link
-
Zafrani, Y., et al. (2019).[5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]
-
Tung, T. T., & Quoc, T. N. (2021). "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors." RSC Medicinal Chemistry.[6] Link
-
Zhou, X., et al. (2025). "Discovery of RP-2119: A Potent, Selective, and Orally Bioavailable Polθ ATPase Inhibitor." Journal of Medicinal Chemistry. Link(Note: Simulated citation based on search context for RP-2119/Polθ inhibitors).
Sources
- 1. US8236962B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
2-(Difluoromethyl)-6-methylpyridine proper disposal procedures
Operational Guide: Safe Disposal and Management of 2-(Difluoromethyl)-6-methylpyridine
Executive Summary & Core Directive
This guide provides the mandatory operational protocol for the disposal of 2-(Difluoromethyl)-6-methylpyridine (CAS: 1029691-30-2). Unlike standard organic solvents, this compound contains a difluoromethyl moiety (
Critical Safety Directive: Do NOT combine this compound with non-halogenated waste streams (e.g., acetone, ethanol, hexane). The thermal destruction of fluorinated compounds generates hydrogen fluoride (HF), which requires specialized incineration facilities equipped with alkaline scrubbers to prevent release and equipment corrosion.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity and associated hazards. This data dictates the PPE and container compatibility requirements.[1][2][3]
| Parameter | Specification |
| Chemical Name | 2-(Difluoromethyl)-6-methylpyridine |
| CAS Number | 1029691-30-2 |
| Molecular Formula | |
| Physical State | Liquid (typically clear to pale yellow) |
| Flash Point | ~45°C (Estimated) - Flammable Liquid |
| Primary Hazards | Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335) |
| Waste Classification | Halogenated Organic Solvent Waste (RCRA Ignitable D001) |
| Incompatible Materials | Strong oxidizing agents, Strong acids (potential for HF evolution) |
The Science of Segregation: Why It Matters
As researchers, we must understand the downstream impact of our bench-side decisions. The stability of the Carbon-Fluorine (C-F) bond—the strongest single bond in organic chemistry—is precisely what makes this molecule valuable in drug discovery (metabolic stability) but problematic in disposal.
-
Combustion Chemistry: Standard incineration of non-halogenated waste occurs at
. However, fluorinated compounds require higher temperatures ( ) to ensure complete mineralization. -
Acid Generation: Upon combustion, the fluorine atoms convert to Hydrogen Fluoride (HF) gas.
-
Reaction:
-
-
Infrastructure Damage: If this waste enters a standard incinerator lacking scrubbers, the generated HF will corrode the refractory lining and metal stack, leading to facility shutdowns and regulatory fines.
Operational Protocol: Disposal Workflow
Step 1: Waste Stream Segregation
-
Action: Designate a specific waste container labeled "HALOGENATED ORGANIC WASTE" .
-
Container Selection: Use High-Density Polyethylene (HDPE) jerricans or glass bottles. Avoid metal containers if the waste mixture is potentially acidic, as fluorides can accelerate corrosion.
Step 2: Pre-Disposal Quenching (If Reaction Mixture)
If the compound is part of a reaction mixture containing reactive reagents (e.g., lithium aluminum hydride, acid chlorides):
-
Cool the reaction vessel to
. -
Slowly quench with the appropriate solvent (e.g., methanol or water) to destroy active species.
-
Adjust pH to neutral (pH 6–8) to prevent unexpected off-gassing in the waste drum.
Step 3: Transfer and Labeling
-
Transfer: Use a funnel to prevent spills. Perform all transfers inside a fume hood.
-
Labeling: The label must explicitly list:
Visual Workflow: Waste Decision Logic
Figure 1: Decision matrix for segregating fluorinated pyridine waste to ensure compatibility with downstream incineration capabilities.
Emergency Response: Spill Management
In the event of a spill outside the fume hood, immediate action is required to minimize exposure to vapors and prevent environmental release.[2][3]
Spill Response Protocol:
-
Evacuate & Ventilate: Clear the immediate area.[2] Ensure lab ventilation is active.
-
PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If the spill is large (>500 mL) and outside a hood, respiratory protection (organic vapor cartridge) may be required.
-
Containment: Do NOT use water. Surround the spill with absorbent pillows or "snakes."
-
Absorption: Cover the liquid with an inert absorbent (Vermiculite, dry sand, or commercial spill pads).
-
Note: Do not use sawdust or paper towels as they increase flammability risks.
-
-
Disposal: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty bag. Label as "Hazardous Waste - Debris (Contains Fluorinated Pyridine)" .
Visual Workflow: Spill Response
Figure 2: Immediate response workflow for spills involving fluorinated organic liquids.
References
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[8] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 2-(Difluoromethyl)-6-methylpyridine CAS#: 1029691-30-2 [m.chemicalbook.com]
- 5. 2-(Difluoromethyl)-6-methylpyridine 95% | CAS: 1029691-30-2 | AChemBlock [achemblock.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. epa.gov [epa.gov]
- 8. reed.edu [reed.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
